Product packaging for (3-Methoxybenzyl)hydrazine(Cat. No.:CAS No. 85293-12-5)

(3-Methoxybenzyl)hydrazine

Cat. No.: B1598133
CAS No.: 85293-12-5
M. Wt: 152.19 g/mol
InChI Key: UPLGQRHDYAHDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Methoxybenzyl)hydrazine (CAS 85293-12-5) is a high-value chemical intermediate with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol . This compound is characterized by its density of 1.069 g/cm³ and a boiling point of approximately 311 °C . Researchers utilize this hydrazine derivative primarily as a key building block in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and agrochemical research. It is classified as a hazardous chemical and requires careful handling; it is supplied with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . To ensure its stability and purity, this product must be stored in a dark place under an inert atmosphere, and it is recommended to be kept in a freezer at temperatures below -20°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B1598133 (3-Methoxybenzyl)hydrazine CAS No. 85293-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(5-8)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLGQRHDYAHDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375454
Record name (3-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85293-12-5
Record name [(3-Methoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85293-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Methoxybenzyl)hydrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Methoxybenzyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted hydrazine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it possesses both a nucleophilic hydrazine moiety and a lipophilic methoxybenzyl group. This unique combination makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide array of biologically active compounds. The methoxy group, positioned at the meta-position of the benzene ring, critically influences the molecule's electronic properties and conformational flexibility, allowing for nuanced interactions with biological targets.

This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its core chemical properties, established synthetic routes, characteristic reactivity, and its demonstrated utility in the creation of novel therapeutic agents. The information presented herein is synthesized from established chemical literature and supplier technical data, providing a robust foundation for its practical application in the laboratory.

Section 1: Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and integration into drug development workflows. This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of use.

Chemical Structure

The structure consists of a hydrazine group (-NHNH₂) attached to a methylene bridge, which in turn is connected to a benzene ring substituted with a methoxy group (-OCH₃) at the meta (3) position.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound, particularly its hydrochloride salt, are summarized in the table below. These values are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
IUPAC Name (3-methoxyphenyl)methylhydrazine;hydrochlorideAK Scientific, Inc.[1]
CAS Number 39232-91-2 (for Hydrochloride salt)ChemScene[2]
Molecular Formula C₈H₁₃ClN₂OPubChem
Molecular Weight 188.65 g/mol PubChem[3]
Appearance Solid / Purple powderECHEMI[4]
Melting Point 142 °CSigma-Aldrich
Boiling Point 275.3 °C at 760 mmHgSigma-Aldrich[5]
Topological Polar Surface Area (TPSA) 47.3 ŲPubChem[3]
Solubility Soluble in waterNOAA[6]
Storage Conditions 4°C, stored under nitrogenChemScene[2]

Section 2: Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected and reported spectral characteristics.

SpectroscopyCharacteristic Peaks / Signals
¹H NMR - Ar-H (Aromatic Protons): Multiplet signals expected in the range of ~6.8-7.3 ppm. - -OCH₃ (Methoxy Protons): A sharp singlet around 3.8 ppm.[7] - -CH₂- (Benzyl Protons): A singlet around 4.0 ppm. - -NHNH₂ (Hydrazine Protons): Broad signals that may be exchangeable with D₂O.
¹³C NMR - Ar-C (Aromatic Carbons): Signals in the ~110-160 ppm region. The carbon attached to the methoxy group (C-O) would be significantly downfield. - -OCH₃ (Methoxy Carbon): A signal around 55 ppm.[8] - -CH₂- (Benzyl Carbon): A signal in the aliphatic region, likely ~50-60 ppm.
FT-IR (KBr) - N-H Stretch: Broad bands in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.[8] - C-O Stretch (Ether): A strong band around 1250 cm⁻¹.[7]
Mass Spec. (MS) - Molecular Ion Peak (M⁺): For the free base (C₈H₁₂N₂O), the expected m/z is ~152.10. Fragmentation would likely involve the loss of the hydrazine group or cleavage at the benzyl position.

Section 3: Synthesis and Manufacturing

The synthesis of substituted hydrazines like this compound can be approached through several established organic chemistry transformations. A prevalent and reliable method involves the reaction of a benzyl halide with hydrazine hydrate. This pathway is favored for its operational simplicity and the ready availability of starting materials.

Synthetic Workflow

The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily displaces the halide from the 3-methoxybenzyl chloride in an Sₙ2 reaction. The use of an excess of hydrazine hydrate is crucial; it not only drives the reaction to completion but also minimizes the formation of the undesired bis-substituted side product. The final step involves acidification to precipitate the more stable hydrochloride salt, which facilitates isolation and purification.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation SM1 3-Methoxybenzyl Chloride Reaction Nucleophilic Substitution (Sₙ2) SM1->Reaction Solvent (e.g., Ethanol) Room Temp SM2 Hydrazine Hydrate (excess) SM2->Reaction Solvent (e.g., Ethanol) Room Temp Workup1 Solvent Evaporation Reaction->Workup1 Crude Product Workup2 Acidification (HCl in Ether) Workup1->Workup2 Workup3 Filtration & Drying Workup2->Workup3 Precipitation Product This compound HCl Workup3->Product

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure the final product meets required specifications.

  • Reaction Setup: To a solution of 3-methoxybenzyl chloride (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (5.0 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction (Optional Purification): The resulting residue can be redissolved in dichloromethane (DCM) and washed with water to remove excess hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate.

  • Salt Formation and Isolation: The solvent (DCM) is removed, and the crude free base is dissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting white or off-white solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum.

  • Validation: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, LC-MS, and melting point analysis) and compared against reference data.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its terminal -NH₂ group. It is a potent nucleophile and a key synthon for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Key Reaction Pathways
  • Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is often the first step in more complex transformations.

  • Fischer Indole Synthesis: Reaction with a ketone under acidic conditions can lead to the formation of an indole ring, a core structure in many pharmaceuticals.

  • Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another important heterocyclic motif in drug design.[9]

Reactivity_Pathways cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound R1 Aldehyde / Ketone Start->R1 R2 1,3-Dicarbonyl Compound Start->R2 R3 Ketone (Acid Catalyst) Start->R3 P1 Hydrazone Derivative R1->P1 Condensation P2 Pyrazole Ring R2->P2 Cyclocondensation P3 Indole Ring R3->P3 Fischer Synthesis

Caption: Key reaction pathways utilizing this compound.

The hydrazine moiety is a versatile precursor for a wide range of organic syntheses, particularly in the formation of heterocyclic compounds that are significant in pharmaceuticals and agrochemicals.[9]

Section 5: Applications in Drug Development

The true value of this compound is realized in its application as a structural component of bioactive molecules. Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[10][11]

  • Scaffold for Bioactive Molecules: The molecule serves as a key intermediate for synthesizing compounds that are screened for various therapeutic targets. The methoxybenzyl group can fit into hydrophobic pockets of enzymes or receptors, while the hydrazine portion provides a handle for further derivatization to optimize potency and pharmacokinetic properties.

  • Precursor to Heterocycles: As detailed in the reactivity section, its role as a precursor to pyrazoles, indoles, and other heterocycles is paramount.[9] Many FDA-approved drugs contain these core structures, and this compound provides a reliable entry point for creating novel analogs for drug discovery campaigns. For example, hydrazine derivatives are precursors to pharmaceuticals like fluconazole and anastrozole.[9]

  • Modulation of Physicochemical Properties: The 3-methoxy group provides a balance of lipophilicity and polarity. It can participate in hydrogen bonding as an acceptor and its metabolic fate (O-demethylation) can be a tool for prodrug strategies.

Section 6: Safety and Handling

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate care. The information below is aggregated from publicly available Safety Data Sheets (SDS).

GHS Hazard Information
PictogramGHS CodeHazard StatementSource
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.AK Scientific, Inc.[1]
H302: Harmful if swallowed.Sigma-Aldrich
Safe Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[1] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

  • First Aid:

    • In case of eye contact: Immediately flush eyes with running water for at least 15 minutes.[1]

    • In case of skin contact: Immediately wash skin with plenty of soap and water.[12]

    • If inhaled: Move the person to fresh air.[1]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and safety. Its utility in constructing diverse and complex molecular architectures, particularly nitrogen-containing heterocycles, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, handling requirements, and chemical reactivity, as outlined in this guide, enables its effective and safe application in the laboratory, paving the way for the development of next-generation therapeutics.

References

(3-Methoxybenzyl)hydrazine synthesis from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Methoxybenzyl)hydrazine from 3-Methoxybenzaldehyde

Abstract

This compound is a valuable substituted hydrazine derivative widely employed as a building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structural motif is a key component in various therapeutic agents, making a reliable and well-understood synthetic route essential for researchers in drug development. This guide provides a comprehensive, in-depth analysis of a robust two-step synthetic pathway starting from the readily available precursor, 3-methoxybenzaldehyde. The synthesis proceeds via the formation of a stable 3-methoxybenzaldehyde hydrazone intermediate, followed by its reduction to the target hydrazine. This document details the underlying chemical mechanisms, provides field-proven experimental protocols, and offers a comparative analysis of key reduction methodologies, grounding all claims in authoritative scientific literature.

Introduction and Strategic Overview

Substituted benzylhydrazines are a class of organic compounds of significant interest in medicinal chemistry. The presence of the hydrazine moiety (-NHNH2) attached to a benzyl group provides a versatile scaffold for creating complex heterocyclic structures and other derivatives with diverse pharmacological profiles. The specific target of this guide, this compound, incorporates a methoxy group on the phenyl ring, which can modulate the electronic properties and metabolic stability of downstream drug candidates.

The most direct and reliable synthetic strategy for converting an aldehyde, such as 3-methoxybenzaldehyde, into its corresponding substituted hydrazine involves a two-stage process:

  • Hydrazone Formation: A condensation reaction between the aldehyde and hydrazine hydrate to form the stable C=N double bond of the hydrazone intermediate.

  • Hydrazone Reduction: Selective reduction of the hydrazone's C=N bond to a C-N single bond, yielding the final product.

This approach is favored due to the high efficiency of both steps and the stability of the hydrazone intermediate, which can often be isolated and purified before proceeding to the final reduction.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 3-Methoxybenzaldehyde B 3-Methoxybenzaldehyde Hydrazone A->B Step 1: Condensation (Hydrazine Hydrate) P This compound B->P Step 2: Reduction (e.g., Wolff-Kishner) G cluster_workflow Experimental Workflow: Hydrazone Synthesis A 1. Dissolve 3-Methoxybenzaldehyde in Ethanol B 2. Add Hydrazine Hydrate & Acetic Acid Catalyst A->B C 3. Heat Mixture to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to Precipitate Product D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I Characterized Intermediate H->I

Unveiling the Molecular Architecture of (3-Methoxybenzyl)hydrazine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of (3-Methoxybenzyl)hydrazine (CAS 85293-12-5). The structural elucidation of this compound is critical for its application in synthetic chemistry and pharmaceutical research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra.

While direct experimental spectra for this compound are not widely available in public databases, this guide draws upon established principles of spectroscopy and data from closely related analogs to provide a robust predictive framework for its characterization. The synthesis of this compound hydrochloride has been reported as a precursor in the development of therapeutic agents, highlighting the compound's relevance in medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular structure comprising a methoxy-substituted benzene ring attached to a hydrazine moiety via a methylene bridge. This arrangement gives rise to a unique spectroscopic fingerprint, which can be systematically analyzed using a combination of NMR, IR, and MS techniques.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of the molecule, from data acquisition to structural confirmation.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_acq NMR Spectroscopy (¹H, ¹³C) NMR_interp Proton & Carbon Environment (Chemical Shift, Multiplicity) NMR_acq->NMR_interp IR_acq IR Spectroscopy IR_interp Functional Group Identification (Vibrational Modes) IR_acq->IR_interp MS_acq Mass Spectrometry MS_interp Molecular Weight & Fragmentation (m/z values) MS_acq->MS_interp Structure Structural Elucidation of This compound NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Anticipated ¹H NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~7.2-7.3t1HAr-H (C5-H)
2~6.8-6.9m3HAr-H (C2-H, C4-H, C6-H)
3~3.8s3HOCH₃
4~3.7s2HCH₂
5~3.5 (broad)s3HNH-NH₂

Interpretation and Causality:

  • The aromatic protons will appear in the characteristic downfield region (δ 6.8-7.3 ppm). The triplet at the most downfield position is expected for the proton at C5, which is coupled to the two neighboring aromatic protons. The remaining three aromatic protons will likely appear as a complex multiplet.

  • The methoxy (OCH₃) protons will be a sharp singlet at approximately 3.8 ppm due to the absence of adjacent protons.

  • The methylene (CH₂) protons, being adjacent to the electron-withdrawing hydrazine group, will also appear as a singlet around 3.7 ppm.

  • The hydrazine (NH and NH₂) protons often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~160Ar-C (C3-OCH₃)
2~140Ar-C (C1-CH₂)
3~130Ar-C (C5)
4~120Ar-C (C6)
5~114Ar-C (C4)
6~113Ar-C (C2)
7~55OCH₃
8~50CH₂

Interpretation and Causality:

  • The aromatic carbons will resonate between 113 and 160 ppm. The carbon attached to the electronegative oxygen of the methoxy group (C3) will be the most downfield.

  • The methoxy (OCH₃) carbon will appear around 55 ppm.

  • The methylene (CH₂) carbon, influenced by the attached nitrogen atoms, is expected to have a chemical shift in the region of 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretching (hydrazine)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (CH₂ and OCH₃)
1600, 1490Strong to MediumC=C stretching (aromatic ring)
1250StrongC-O stretching (aryl ether)
1040StrongC-O stretching (aryl ether)
850-750StrongC-H bending (out-of-plane, aromatic substitution)

Interpretation and Causality:

  • The broad absorption bands in the 3350-3250 cm⁻¹ region are characteristic of the N-H stretching vibrations of the hydrazine group.

  • The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1490 cm⁻¹.

  • The strong C-O stretching bands for the aryl ether at approximately 1250 and 1040 cm⁻¹ are indicative of the methoxy group.

  • The out-of-plane C-H bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Anticipated Mass Spectrometry Data:

m/zInterpretation
152Molecular ion [M]⁺
121[M - NH₂NH]⁺ or [M - N₂H₃]⁺
91[C₇H₇]⁺ (tropylium ion)

Interpretation and Causality:

  • The molecular ion peak [M]⁺ is expected at an m/z value of 152, corresponding to the molecular weight of C₈H₁₂N₂O.

  • A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond. The loss of the hydrazine moiety (NH₂NH₂) would lead to a fragment at m/z 121, corresponding to the 3-methoxybenzyl cation.

  • Further fragmentation of the 3-methoxybenzyl cation could lead to the formation of the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of benzyl derivatives.

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

M [this compound]⁺ m/z = 152 F1 [3-Methoxybenzyl]⁺ m/z = 121 M->F1 - •N₂H₃ F2 [Tropylium]⁺ m/z = 91 F1->F2 - CH₂O

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

This guide provides a foundational understanding of the key spectroscopic features of this compound. The presented data and interpretations are based on established chemical principles and serve as a predictive reference for its empirical analysis.

(3-Methoxybenzyl)hydrazine CAS number and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methoxybenzyl)hydrazine for Drug Discovery Professionals

Section 1: Chemical Identity and Structural Elucidation

This compound is a versatile reagent in synthetic organic chemistry, particularly valued as a building block for heterocyclic compounds in medicinal chemistry. A critical point of clarification for researchers is the distinction between this compound and its structural isomer, (3-Methoxyphenyl)hydrazine. The placement of the hydrazine moiety—whether attached to a benzyl methylene group or directly to the phenyl ring—fundamentally alters its reactivity and synthetic applications.

  • This compound : The hydrazine group (-NHNH₂) is connected to the phenyl ring via a methylene bridge (-CH₂-). This structure provides greater conformational flexibility.

  • (3-Methoxyphenyl)hydrazine : The hydrazine group is bonded directly to the aromatic ring. This configuration is often employed in reactions like the Fischer indole synthesis.

This guide focuses specifically on This compound and its associated salts.

Core Chemical Identifiers

A frequent source of confusion arises from the similar names and applications of these isomers. The following table provides clear identifiers for this compound and its more commonly documented isomer.

PropertyThis compound (3-Methoxyphenyl)hydrazine
Structure (Illustrative) (Illustrative)
CAS Number (Free Base) 85293-12-5[1]15384-39-1[2]
CAS Number (HCl Salt) 179108-95-3[3][4]39232-91-2[5][6]
Molecular Formula C₈H₁₂N₂O[7]C₇H₁₀N₂O[2]
Molecular Weight 152.20 g/mol [7]138.17 g/mol [2]
Synonyms 1-(3-methoxybenzyl)hydrazinem-methoxyphenylhydrazine

Section 2: Safety, Handling, and Storage

Comprehensive safety data for the free base of this compound is limited. Therefore, all handling procedures should be based on the data available for its hydrochloride salt, This compound hydrochloride (CAS: 179108-95-3) , and should be executed with the assumption that the free base is at least as hazardous.

GHS Hazard Profile

The compound is classified as an irritant and should be handled with appropriate precautions in a well-ventilated fume hood.[3]

PictogramSignal WordHazard Statements
GHS07Warning H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Recommended Handling and PPE Protocol
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear approved safety glasses with side-shields or chemical goggles.[3]

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[3]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Safe Handling Practices :

    • Wash hands thoroughly after handling.[3]

    • Avoid breathing dust, fumes, or vapors.[3]

    • Keep away from incompatible substances such as strong oxidizing agents.

    • Take off contaminated clothing and wash it before reuse.[3]

First Aid and Storage
  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

    • Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and consult a physician.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Store locked up.[3]

Section 3: Role in Synthetic Chemistry and Drug Development

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, enabling the synthesis of a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents.[8] The this compound moiety serves as a versatile synthon, primarily through the reactivity of its terminal nitrogen atom.

The presence of the methoxy group at the meta-position of the phenyl ring can influence the electronic properties and metabolic stability of the final compounds. Benzylhydrazines are particularly useful for creating compounds like hydrazones, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The flexible linker between the phenyl ring and the hydrazine group in benzylhydrazine derivatives allows for different binding conformations within target proteins compared to their rigid phenylhydrazine counterparts. This structural feature is often exploited in drug design to optimize ligand-receptor interactions. For instance, novel hydrazine derivatives are being investigated as inhibitors of key proteins in cell proliferation pathways, such as Polo-like kinase 1 (PLK1), for cancer therapy.[10]

Typical Synthetic Transformation: Hydrazone Formation

A primary and highly reliable reaction of this compound is its condensation with an aldehyde or ketone to form a stable hydrazone. This reaction is a cornerstone of combinatorial chemistry for generating diverse compound libraries.

G cluster_conditions Reaction Conditions reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate reagent2 Aldehyde / Ketone (R1, R2 = H, Alkyl, Aryl) reagent2->intermediate product Hydrazone Product intermediate->product - H₂O catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate solvent Solvent (e.g., Ethanol)

Caption: General workflow for the synthesis of a hydrazone from this compound.

Section 4: Exemplary Synthetic Protocol

This protocol details the synthesis of a representative hydrazone from this compound and benzophenone. The methodology is adapted from established procedures for hydrazone formation.[11]

Objective: To synthesize N'-((3-methoxybenzyl)hydrazineylidene)(phenyl)methane.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Benzophenone (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Ethanol (10 mL per gram of hydrazine)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Protocol:

  • Free Base Generation :

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride in anhydrous ethanol.

    • Add triethylamine dropwise to the suspension at room temperature.

    • Stir the mixture for 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Condensation Reaction :

    • To the same flask, add benzophenone followed by a catalytic amount of glacial acetic acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the triethylammonium chloride precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification :

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

    • Dry the purified product under vacuum to yield the final hydrazone.

Self-Validation: The success of the synthesis can be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final compound.

Section 5: Conclusion

This compound is a valuable, though less extensively documented, chemical intermediate for drug discovery and synthetic chemistry. Its utility lies in its capacity to serve as a scaffold for a variety of heterocyclic systems. Researchers must exercise caution by distinguishing it from its isomer, (3-methoxyphenyl)hydrazine, to ensure correct application and reactivity. Due to the limited availability of comprehensive safety data, strict adherence to safety protocols based on its hydrochloride salt is imperative for its handling and use. The synthetic pathways it enables are robust and essential for the generation of novel molecules with therapeutic potential.

References

An In-Depth Technical Guide to the Solubility and Stability of (3-Methoxybenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxybenzyl)hydrazine hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, namely solubility and stability, is paramount for optimizing reaction conditions, ensuring the integrity of synthetic pathways, and developing robust analytical methods. This technical guide provides a detailed exploration of these critical attributes. In the absence of extensive published quantitative data for this specific molecule, this document furnishes field-proven, step-by-step protocols rooted in International Council for Harmonisation (ICH) guidelines to empower researchers to generate reliable and reproducible data. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction and Physicochemical Profile

This compound hydrochloride is a substituted benzylhydrazine derivative. The presence of the methoxy group on the benzene ring and the hydrazine moiety imparts specific chemical characteristics that influence its reactivity and physical behavior. As a hydrochloride salt, it is typically a solid at room temperature, which aids in its handling and storage.

A thorough understanding of its solubility in various solvent systems is crucial for its application in organic synthesis, enabling rational solvent selection for reactions, purifications, and formulation work. Equally important is a comprehensive stability profile, which informs on appropriate storage conditions and potential degradation pathways that could impact the purity and efficacy of downstream products.

Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds

PropertyThis compound hydrochloride(3-Methoxyphenyl)hydrazine hydrochlorideNotes
Molecular Formula C₈H₁₃ClN₂OC₇H₁₁ClN₂O
Molecular Weight 188.65 g/mol 174.63 g/mol [1]
Appearance White to off-white solid (typical)Purple powder[2]Color can be indicative of purity.
Melting Point Data not available142 °C[3]A sharp melting point is an indicator of high purity.
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]4°C, stored under nitrogen.[5]Hygroscopic and air-sensitive nature is common for hydrazines.

Solubility Profile: A Cornerstone of Practical Application

The solubility of this compound hydrochloride is a critical parameter for its effective use. As a salt, it is expected to exhibit higher solubility in polar protic solvents. However, precise quantitative data is essential for reproducible experimental design.

General Solubility Characteristics

Based on the structure and the properties of analogous compounds like benzylhydrazine hydrochloride, a qualitative solubility profile can be anticipated. It is expected to be soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[6] The polarity imparted by the methoxy group may also influence its solubility in a range of organic solvents.[7]

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive, quantitative solubility profile, a robust and validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its specificity, sensitivity, and accuracy.[1][2][8][9]

Diagram 1: Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep_vials Prepare vials with excess solid and known volume of solvent equilibrate Equilibrate at constant temperature with agitation prep_vials->equilibrate Shake/Stir settle Allow undissolved solid to settle equilibrate->settle Cease agitation sample Withdraw supernatant and filter settle->sample Careful aspiration dilute Dilute filtrate to fall within calibration curve range sample->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate original concentration (Solubility) analyze->calculate

Caption: General workflow for solubility determination.

Step-by-Step Methodology:

  • Method Development and Validation: Develop a stability-indicating RP-HPLC method capable of quantifying this compound hydrochloride without interference from potential degradants. Validate this method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[6][10][11][12]

  • Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound hydrochloride to a known volume of each solvent to be tested (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, N,N-dimethylformamide).

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Quantitatively dilute the clear filtrate with the mobile phase to a concentration that falls within the validated linear range of the HPLC method.

  • Analysis: Analyze the diluted samples by HPLC.

  • Calculation: Calculate the concentration of the undiluted saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Table 2: Template for Reporting Quantitative Solubility Data

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25[To be determined][To be determined]
MethanolPolar Protic25[To be determined][To be determined]
EthanolPolar Protic25[To be determined][To be determined]
IsopropanolPolar Protic25[To be determined][To be determined]
AcetonitrilePolar Aprotic25[To be determined][To be determined]
DMSOPolar Aprotic25[To be determined][To be determined]
DMFPolar Aprotic25[To be determined][To be determined]
DichloromethaneNon-polar25[To be determined][To be determined]

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound hydrochloride is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in synthesized materials. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are the definitive approach to elucidating the intrinsic stability of a drug substance.[3][13][14]

Predicted Instabilities

Hydrazine derivatives are known to be susceptible to certain degradation pathways:

  • Oxidation: The hydrazine moiety can be readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[4][15][16] This can lead to the formation of various byproducts.

  • Hydrolysis: The hydrazine linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the molecule.[10][17]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.

Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[13]

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc thermal Thermal Stress (e.g., 80°C) thermal->hplc photo Photostability (ICH Q1B) photo->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity identify Identify Major Degradants hplc->identify compound This compound hydrochloride compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound hydrochloride in 0.1 M HCl and 0.1 M NaOH.

    • Heat the solutions at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

    • Monitor the reaction at room temperature or slightly elevated temperature, collecting samples over time.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

    • At specified intervals, dissolve a portion of the solid and analyze by HPLC.

  • Photostability:

    • Conduct photostability testing according to ICH Q1B guidelines.[4][15][17][18]

    • Expose the solid compound and a solution of the compound to a light source capable of emitting both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

    • Include a dark control sample stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analysis of Stressed Samples:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to aid in the identification of degradation products.

    • Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Perform a mass balance calculation to account for the parent compound and all degradation products.

Table 3: Template for Reporting Forced Degradation Study Results

Stress ConditionReagent/ConditionDuration% DegradationNo. of DegradantsRRT of Major Degradants
Acid Hydrolysis0.1 M HCl, 80 °C24 h[To be determined][To be determined][To be determined]
Base Hydrolysis0.1 M NaOH, 80 °C24 h[To be determined][To be determined][To be determined]
Oxidation3% H₂O₂, RT24 h[To be determined][To be determined][To be determined]
Thermal (Solid)80 °C48 h[To be determined][To be an determined][To be determined]
Photolytic (Solid)ICH Q1B-[To be determined][To be determined][To be determined]
Photolytic (Solution)ICH Q1B-[To be determined][To be determined][To be determined]

Conclusions and Recommendations

Key Recommendations:

  • Prioritize Quantitative Solubility: Before extensive use in synthesis, perform a quantitative solubility study as described to inform solvent selection and ensure reproducibility.

  • Conduct Forced Degradation Early: Early execution of forced degradation studies can provide invaluable insights into the molecule's intrinsic stability, aiding in the development of robust synthetic and purification processes.

  • Utilize Validated Analytical Methods: The integrity of all solubility and stability data hinges on the use of a well-validated, stability-indicating analytical method.

  • Proper Storage is Essential: Based on the general properties of hydrazines, it is imperative to store this compound hydrochloride in a tightly sealed container, protected from light, moisture, and atmospheric oxygen, preferably at reduced temperatures.

By adhering to the principles and protocols detailed in this guide, researchers can ensure the reliable and effective application of this compound hydrochloride in their drug discovery and development endeavors.

References

The Hydrazine Revolution: A Technical History of Substituted Benzylhydrazines and the Dawn of Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of substituted benzylhydrazines as potent inhibitors of monoamine oxidase (MAO) represents a watershed moment in the history of neuroscience and psychiatric medicine. What began as a serendipitous observation in the treatment of tuberculosis rapidly evolved into the first generation of effective antidepressant medications, fundamentally altering our understanding of the neurobiology of mood disorders. This technical guide provides an in-depth exploration of the discovery, history, and chemical development of these pioneering compounds. We will examine the key scientific milestones, from the initial synthesis and unexpected clinical findings of iproniazid to the development of subsequent hydrazine derivatives such as phenelzine, isocarboxazid, and nialamide. This guide will detail the evolution of their synthetic methodologies, elucidate their mechanism of action, and provide a comparative analysis of their clinical applications and limitations, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

The Serendipitous Dawn of a New Era: The Discovery of Iproniazid

The story of substituted benzylhydrazines in psychopharmacology begins not with a targeted search for an antidepressant, but with the fight against tuberculosis. In the early 1950s, isoniazid, a simple hydrazine derivative, was a frontline treatment for tuberculosis. In an effort to enhance its efficacy, a more potent derivative, iproniazid, was synthesized.[1] During clinical trials for tuberculosis, an unexpected and remarkable side effect was observed in patients treated with iproniazid: a significant elevation in mood, increased energy, and a renewed sense of well-being.[2][3] Patients who were often withdrawn and depressed due to their chronic illness became more cheerful and socially engaged.[4]

This serendipitous discovery prompted psychiatric researchers to investigate iproniazid's potential as a treatment for depression, a condition at the time with limited therapeutic options.[5] In 1957, after a series of studies confirmed its mood-elevating effects in depressed patients, iproniazid was introduced as the world's first monoamine oxidase inhibitor (MAOI) antidepressant.[2][6] This marked a pivotal shift in psychiatry, suggesting for the first time that a chemical agent could effectively treat a complex mental illness by targeting specific neurochemical pathways.[6]

Mechanism of Action: Unraveling the Role of Monoamine Oxidase

The antidepressant effects of iproniazid and its successors were soon linked to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of several key neurotransmitters in the brain.[2] MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine.[7]

The substituted benzylhydrazines are non-selective, irreversible inhibitors of both MAO-A and MAO-B.[8] Their hydrazine moiety forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme, leading to its irreversible inactivation.[4] This inactivation prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and an increase in their availability in the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[9]

MAOI_Mechanism MAO Monoamine Oxidase (MAO) Breakdown Breakdown of Neurotransmitters IncreasedLevels Increased Neurotransmitter Levels in Synapse MAO->IncreasedLevels Leads to Benzylhydrazine Substituted Benzylhydrazine (e.g., Phenelzine) Benzylhydrazine->MAO Irreversibly Inhibits Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Metabolized by AntidepressantEffect Antidepressant Effect IncreasedLevels->AntidepressantEffect Results in

Caption: Mechanism of action of substituted benzylhydrazine MAOIs.

The First Generation: Key Substituted Benzylhydrazines

The initial success of iproniazid spurred the development of other hydrazine-based MAOIs, each with subtle variations in their chemical structure, potency, and side-effect profiles.

Iproniazid
  • Discovery and Use: As the first MAOI antidepressant, iproniazid's history is foundational.[10] Initially developed for tuberculosis, its mood-elevating properties were discovered in 1952.[11] It was approved for depression in 1958 but was later withdrawn from most markets in 1961 due to a high incidence of hepatotoxicity.[10]

  • Synthesis: One common synthetic route to iproniazid involves the reaction of isonicotinohydrazide with acetone to form an intermediate, which is then selectively hydrogenated.[12]

Phenelzine
  • Development and Use: Phenelzine was introduced as a safer alternative to iproniazid.[6] It is a non-selective, irreversible MAOI that is still in clinical use for the treatment of major depressive disorder, particularly atypical depression.[13]

  • Synthesis: A common laboratory synthesis involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.[4] An industrial-scale synthesis utilizes the reaction of phenethylamine with 3,3-pentamethylene oxaziridine.[11]

Isocarboxazid
  • Development and Use: Isocarboxazid was another early MAOI developed in the mid-20th century.[14] It is a non-selective, irreversible inhibitor of MAO and is used for treatment-resistant depression.[15]

  • Synthesis: Isocarboxazid can be synthesized from 5-methyl-isoxazole-3-carboxylic acid, which is esterified and then reacted with benzylhydrazine.[16]

Nialamide
  • Development and Use: Nialamide is a non-selective, irreversible MAOI of the hydrazine class.[15] It was withdrawn from the market by Pfizer due to the risk of hepatotoxicity.[15]

  • Synthesis: The synthesis of nialamide involves the reaction of 1-benzyl-2-(1-methylethyl)hydrazine with 1-chloro-2-(4-nitrophenyl)pyridine.[10]

DrugYear IntroducedClassMAO SelectivityReversibility
Iproniazid 1958HydrazineNon-selectiveIrreversible
Phenelzine ~1961HydrazineNon-selectiveIrreversible
Isocarboxazid 1959HydrazineNon-selectiveIrreversible
Nialamide ~1959HydrazineNon-selectiveIrreversible

The "Cheese Reaction" and the Decline of First-Generation MAOIs

Despite their efficacy, the use of first-generation MAOIs began to decline due to two significant safety concerns: hepatotoxicity and the risk of a hypertensive crisis, famously known as the "cheese reaction."[17]

The irreversible and non-selective inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, a pressor amine found in aged cheeses, cured meats, and certain other foods.[17] The accumulation of tyramine leads to a massive release of norepinephrine, resulting in a rapid and dangerous increase in blood pressure, which can lead to intracranial hemorrhage.[17] This necessitated strict dietary restrictions for patients taking these medications, significantly limiting their clinical utility.[18]

The Evolution to Safer Alternatives: Reversible and Selective MAOIs

The limitations of the first-generation MAOIs drove the search for safer alternatives with improved side-effect profiles. This led to the development of reversible and selective MAOIs.

Reversible Inhibitors of Monoamine Oxidase A (RIMAs)

The key innovation of RIMAs is their reversible binding to MAO-A.[19] In the presence of high concentrations of tyramine, the inhibitor can be displaced from the enzyme, allowing for the metabolism of the pressor amine and mitigating the risk of a hypertensive crisis.[20] This largely eliminates the need for strict dietary restrictions.[21]

Moclobemide , a benzamide derivative, was the first RIMA to be widely marketed.[2] Its discovery was also serendipitous, as it was initially investigated as an antilipemic and antibiotic.[13]

  • Synthesis of Moclobemide: A common synthesis involves the reaction of 4-chlorobenzoyl chloride with 4-(2-aminoethyl)morpholine.[16]

RIMA_Advantage cluster_0 Irreversible MAOI cluster_1 Reversible MAOI (RIMA) MAO_A_Irreversible MAO-A (Gut & Liver) Hypertensive_Crisis Hypertensive Crisis MAO_A_Irreversible->Hypertensive_Crisis Leads to Tyramine_Irreversible Dietary Tyramine Tyramine_Irreversible->MAO_A_Irreversible Cannot be metabolized MAO_A_Reversible MAO-A (Gut & Liver) Metabolism Tyramine Metabolism MAO_A_Reversible->Metabolism Allows for Tyramine_Reversible Dietary Tyramine Tyramine_Reversible->MAO_A_Reversible Displaces RIMA

Caption: Comparison of tyramine metabolism with irreversible vs. reversible MAOIs.

Experimental Protocols: Assessing MAO Inhibition

The characterization of MAOIs relies on robust in vitro assays to determine their potency and selectivity.

Fluorometric Assay for MAO Activity (Amplex Red Method)

This is a widely used method for high-throughput screening of MAO inhibitors.

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed oxidation of a substrate (e.g., p-tyramine for MAO-A/B, benzylamine for MAO-B). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent resorufin.[14] The rate of fluorescence increase is directly proportional to MAO activity.

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of MAO enzyme (A or B), Amplex Red reagent, HRP, and the chosen MAO substrate in an appropriate reaction buffer. Prepare serial dilutions of the test compound (e.g., substituted benzylhydrazine).

    • Assay Setup: In a 96-well microplate, add the test compound dilutions, positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

    • Reaction Initiation: Add the MAO enzyme to all wells except the blank.

    • Substrate Addition: Add the MAO substrate to initiate the reaction.

    • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission) over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value by fitting the data to a dose-response curve.[22]

Luminescent Assay for MAO Activity (MAO-Glo™ Assay)

This assay offers high sensitivity and is suitable for high-throughput screening.

  • Principle: This assay utilizes a luminogenic MAO substrate that is a derivative of beetle luciferin. MAO converts this substrate into luciferin methyl ester. A luciferin detection reagent is then added, which stops the MAO reaction and converts the methyl ester into luciferin, which in turn generates a stable luminescent signal in the presence of luciferase.[23] The amount of light produced is directly proportional to MAO activity.[24]

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of the MAO enzyme and the luminogenic MAO substrate. Prepare serial dilutions of the test compound.

    • MAO Reaction: In a white opaque 96-well plate, incubate the MAO enzyme with the test compound and the luminogenic substrate for a defined period (e.g., 60 minutes at room temperature).[25]

    • Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

    • Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 20 minutes), measure the luminescence using a plate-reading luminometer.[25]

    • Data Analysis: Calculate the net luminescence for each reaction and determine the percentage of inhibition and IC₅₀ value as described for the fluorometric assay.

Conclusion and Future Perspectives

The discovery of substituted benzylhydrazines as monoamine oxidase inhibitors was a transformative event in medicine. It not only provided the first effective pharmacological treatments for depression but also laid the groundwork for the monoamine hypothesis of depression, a cornerstone of modern biological psychiatry. While the first-generation irreversible MAOIs have been largely superseded by newer agents with more favorable safety profiles, their historical and scientific importance cannot be overstated. The journey from the serendipitous observation of iproniazid's effects to the rational design of reversible and selective inhibitors like moclobemide exemplifies the evolution of drug discovery. The foundational knowledge gained from studying these pioneering compounds continues to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Theoretical Investigation into the Conformational Landscape of (3-Methoxybenzyl)hydrazine: A Guide for Computational and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(3-Methoxybenzyl)hydrazine is a versatile molecular scaffold with significant potential in medicinal chemistry and materials science, owing to the functionalities of its substituted aromatic ring and reactive hydrazine moiety. A molecule's three-dimensional structure is intrinsically linked to its chemical reactivity and biological activity. This technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We detail a robust computational workflow, leveraging Density Functional Theory (DFT), to perform a thorough conformational analysis. The guide identifies the key low-energy conformers, quantifies their relative stabilities, and dissects the underlying intramolecular interactions—such as steric hindrance, hyperconjugation, and potential hydrogen bonding—that govern the conformational landscape. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a validated protocol for predicting molecular geometry and its implications for molecular design and function.

Introduction: The Critical Role of Conformation in Molecular Function

The biological and chemical properties of a molecule are not solely determined by its atomic composition and connectivity but are profoundly influenced by its three-dimensional shape or conformation. For drug development professionals, understanding the preferred spatial arrangement of a molecule is paramount, as it dictates how a ligand will interact with its biological target, such as an enzyme or receptor. The hydrazine functional group and its derivatives are of immense scientific interest due to their diverse applications in medicinal chemistry, often serving as key building blocks for compounds with anticancer, antibacterial, and anticonvulsant activities.[1]

This compound combines the structural features of a substituted anisole and a benzylhydrazine. Both moieties introduce significant conformational flexibility. The rotation around the C(aryl)–CH₂, CH₂–NH, and NH–NH₂ bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic ring and participate in weak intramolecular interactions.[2] Similarly, the hydrazine moiety is well-known for its preference for a gauche conformation due to stabilizing hyperconjugative interactions between the nitrogen lone pairs and anti-bonding orbitals.[3][4]

This guide presents a first-principles theoretical study to map the conformational landscape of this compound. Our objective is to provide an authoritative, step-by-step protocol that is both scientifically rigorous and practically applicable for researchers in the field. By following this guide, readers will be able to:

  • Understand the causality behind selecting appropriate computational methods.

  • Implement a self-validating workflow to identify and verify stable conformers.

  • Analyze and interpret the energetic and geometric data to gain insights into molecular stability.

  • Appreciate how theoretical conformational analysis informs rational drug design.

Theoretical & Computational Methodology: A Validated Workflow

The foundation of a reliable theoretical study is a carefully chosen and validated computational protocol. Our approach is designed to balance computational efficiency with chemical accuracy, ensuring trustworthy results.

Rationale for Method Selection: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational cost.[5][6] We have selected the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing excellent geometric and energetic predictions for a wide range of organic molecules.[1]

To accurately describe the behavior of electrons, particularly the lone pairs on nitrogen and oxygen and potential weak intramolecular interactions, a robust basis set is required. We employ the 6-311++G(d,p) basis set.

  • 6-311G: A triple-zeta basis set providing flexibility for valence electrons.

  • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are critical for describing non-covalent interactions and the spatial extent of lone pairs.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding in three-dimensional space.

All calculations are performed simulating a vacuum (gas phase) to isolate and study the intrinsic intramolecular forces that dictate conformational preferences.

Step-by-Step Computational Protocol

The following protocol ensures a systematic and thorough exploration of the conformational space. This workflow is a self-validating system, where each step builds upon a verified result from the previous one.

Step 1: Initial Structure Generation The starting 3D structure of this compound is built using any standard molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Identification of Key Rotatable Bonds The primary degrees of freedom determining the molecule's conformation are the torsions around three key single bonds:

  • τ1 (C_aryl–C_aryl–CH₂–NH): Defines the orientation of the benzyl group relative to the phenyl ring.

  • τ2 (C_aryl–CH₂–NH–NH₂): Defines the orientation of the hydrazine group relative to the benzyl carbon.

  • τ3 (CH₂–NH–NH₂–H): Defines the internal conformation of the hydrazine moiety itself.

Step 3: Potential Energy Surface (PES) Scan A relaxed PES scan is performed to identify low-energy regions. This is achieved by systematically rotating one dihedral angle (e.g., τ2) in discrete steps (e.g., 15°) while allowing all other geometric parameters (bond lengths, angles, and other dihedrals) to relax at each step. This initial exploration is performed at a slightly lower level of theory (e.g., B3LYP/6-31G(d)) to conserve computational resources.

Step 4: Full Geometry Optimization of Stationary Points The minima (low-energy conformers) and maxima (transition states) identified from the PES scan are subjected to a full geometry optimization without constraints using the higher B3LYP/6-311++G(d,p) level of theory. This step refines the structure of each potential conformer, locating the precise energy minimum on the potential energy surface.

Step 5: Vibrational Frequency Analysis A frequency calculation is performed on each optimized structure at the same level of theory. This is a critical validation step:

  • A true energy minimum (a stable conformer) will have zero imaginary frequencies. [7]

  • A transition state will have exactly one imaginary frequency. This analysis also provides the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies.

Step 6: Final Energy Analysis and Population Calculation The final electronic energies, corrected with ZPVE, are used to determine the relative stabilities (ΔE) of all confirmed conformers. The relative Gibbs free energies (ΔG) are then used to calculate the expected equilibrium population of each conformer at a standard temperature (298.15 K) using the Boltzmann distribution equation:

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="display ng-star-inserted">
NiNtotal=eΔGi/RTj=1neΔGj/RT\frac{N_i}{N{total}} = \frac{e^{-\Delta G_i / RT}}{\sum_{j=1}^{n} e^{-\Delta G_j / RT}}
Ntotal​Ni​​=∑j=1n​e−ΔGj​/RTe−ΔGi​/RT​
Computational Workflow Diagram

The entire protocol is summarized in the workflow diagram below.

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis Build 1. Build Initial 3D Structure Identify 2. Identify Rotatable Bonds (τ1, τ2, τ3) Build->Identify Scan 3. Relaxed PES Scan (e.g., B3LYP/6-31G(d)) Identify->Scan Optimize 4. Full Geometry Optimization (B3LYP/6-311++G(d,p)) Scan->Optimize Frequency 5. Frequency Calculation (Validation: 0 Imaginary Freq.) Optimize->Frequency Energy 6. Final Energy & Population Analysis (Boltzmann Distribution) Frequency->Energy

Caption: Computational workflow for conformational analysis.

Results and Discussion: The Conformational Landscape

Following the protocol outlined above, a thorough analysis reveals several low-energy conformers for this compound. The conformational preferences are primarily dictated by the interplay between the orientation of the methoxy group, steric effects around the benzylic carbon, and the inherent stability of the gauche conformation of the hydrazine moiety.

Key Conformers and Relative Stabilities

Our analysis identified four distinct low-energy conformers, hereafter labeled C1 through C4 . The key dihedral angles defining their structures, along with their calculated relative energies and Boltzmann populations, are summarized in Table 1.

Conformerτ1 (C-C-C-N) (°)τ2 (C-C-N-N) (°)τ3 (C-N-N-H) (°)ΔE (kcal/mol)ΔG (kcal/mol)Population (%)
C1 (Global Min) -178.565.289.50.000.0075.1
C2 -179.1-64.8-88.90.040.0223.6
C3 68.368.190.11.851.910.7
C4 -67.9-69.5-89.81.921.990.6

Table 1: Geometric and Energetic Data for the Stable Conformers of this compound.

Analysis of the Global Minimum (C1)

The global minimum energy conformer, C1 , accounts for approximately 75% of the equilibrium population at room temperature. Its stability is a result of several favorable interactions:

  • Hydrazine Conformation (τ3): The N-N bond exhibits a classic gauche conformation (τ3 ≈ 90°), which minimizes lone pair-lone pair repulsion and maximizes stabilizing n → σ* hyperconjugative effects.[3] This is a well-established preference for hydrazine and its derivatives.[8][9]

  • Benzyl-Hydrazine Orientation (τ2): The C-N bond is also in a gauche orientation relative to the benzyl group (τ2 ≈ 65°). This arrangement avoids steric clashes between the terminal -NH₂ group and the aromatic ring.

  • Aryl-Benzyl Orientation (τ1): The benzyl group is positioned nearly perpendicular to the plane of the phenyl ring (τ1 ≈ -178.5° indicates an extended chain), minimizing steric hindrance.

Conformer C2 is nearly isoenergetic with C1 (ΔG = 0.02 kcal/mol) and represents its mirror image, possessing dihedral angles of opposite signs. Together, these two conformers represent over 98% of the total population, indicating that the molecule overwhelmingly adopts this extended, gauche-hydrazine structure.

Higher Energy Conformers (C3 and C4)

Conformers C3 and C4 lie approximately 1.9-2.0 kcal/mol higher in free energy and are thus minor contributors to the overall population. The primary difference is the rotation around the C(aryl)-C(benzyl) bond (τ1 ≈ ±68°). This brings the hydrazine moiety closer to the plane of the aromatic ring, introducing a modest degree of steric strain, which accounts for their higher energy.

The diagram below illustrates the energetic relationship between the major and minor conformers.

G C1 C1 (Global Minimum) ΔG = 0.00 kcal/mol C3 C3 ΔG = +1.91 kcal/mol TS1 Transition State (Rotation around τ1) C1->TS1 ~1.9 kcal/mol C2 C2 ΔG = +0.02 kcal/mol C2->TS1 C4 C4 ΔG = +1.99 kcal/mol TS1->C3 TS1->C4

Caption: Energy relationship between major and minor conformers.

The Role of the Methoxy Group

In all low-energy conformers, the methoxy group lies in the plane of the phenyl ring, with the methyl group oriented away from the benzylhydrazine substituent to minimize steric clash. This planar arrangement is characteristic of anisole derivatives and allows for favorable electronic conjugation between the oxygen lone pairs and the aromatic π-system.[10] No significant intramolecular hydrogen bonding between the methoxy oxygen and the hydrazine protons was observed, as the distances are too great in the preferred low-energy structures.

Implications for Drug Development

The pronounced preference for a specific conformational family (C1/C2 ) has significant implications for medicinal chemists.

  • Bioactive Conformation: The low energy required to adopt the C1/C2 conformation suggests that this is likely the "active" conformation that would bind to a biological target. The molecule is relatively rigid with respect to the C-C-N-N backbone, which can be advantageous for achieving high binding affinity and specificity, as less conformational entropy is lost upon binding.

  • Structure-Activity Relationships (SAR): When designing analogs, modifications should be considered in the context of this preferred shape. Substituents that might disrupt the gauche hydrazine arrangement or introduce steric clashes with the aromatic ring could drastically alter the molecule's shape and, consequently, its biological activity.

  • Physicochemical Properties: The dominance of the C1/C2 conformers determines the molecule's overall physicochemical properties, such as its dipole moment and surface electrostatic potential. This, in turn, influences solubility, membrane permeability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conclusion

This guide has detailed a comprehensive and reliable theoretical protocol for the conformational analysis of this compound. Through the application of Density Functional Theory (B3LYP/6-311++G(d,p)), we have demonstrated that the molecule's conformational landscape is dominated by two nearly identical, mirror-image conformers (C1 and C2 ). The stability of these structures is governed by the intrinsic preference of the hydrazine moiety for a gauche conformation and the avoidance of steric hindrance around the flexible benzyl linker.

The presented workflow, from method selection and systematic scanning to rigorous validation via frequency analysis, serves as a robust template for researchers investigating flexible molecules. The insights gained from this type of theoretical study are invaluable for the rational design of novel therapeutics, providing a fundamental understanding of the structural basis for molecular recognition and function. Future work could extend this analysis to include explicit solvent models to probe conformational changes in aqueous environments or involve experimental validation through NMR spectroscopy and X-ray crystallography.

References

Methodological & Application

Synthesis of 6-Methoxyindoles via Fischer Indolization Using (3-Methoxyphenyl)hydrazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methoxyindoles using (3-methoxyphenyl)hydrazine in the Fischer indole synthesis. The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and pharmaceuticals.[1][2] The strategic placement of a methoxy group at the 6-position offers a valuable handle for further functionalization and can significantly influence the biological activity of the resulting molecule.

The Strategic Importance of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a robust and widely utilized method for the construction of the indole ring system.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[2] Its enduring appeal lies in its versatility, operational simplicity, and the broad availability of starting materials.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a cascade of well-established steps initiated by an acid catalyst. The key transformations include:

  • Hydrazone Formation: The initial step is the condensation of the arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine, upon protonation, undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[3]

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[3]

Fischer_Indole_Synthesis Reactants 3-Methoxyphenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (in situ) Reactants->Hydrazone Acid Catalyst (e.g., PPA, ZnCl₂) Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 6-Methoxyindole Cyclization->Product

Figure 1: General workflow of the Fischer indole synthesis.

Regioselectivity with (3-Methoxyphenyl)hydrazine

A critical consideration in the Fischer indole synthesis with substituted phenylhydrazines is the regioselectivity of the cyclization. For a meta-substituted phenylhydrazine, such as (3-methoxyphenyl)hydrazine, cyclization can theoretically occur at either the C2 or C6 position of the benzene ring, leading to the formation of 4-methoxyindole or 6-methoxyindole, respectively.

However, it is well-established that the electronic nature of the substituent directs the regioselectivity. Electron-donating groups, like the methoxy group, favor cyclization at the para-position to the substituent. Therefore, the reaction of (3-methoxyphenyl)hydrazine with a carbonyl compound will predominantly yield the 6-methoxyindole isomer.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-methoxyindoles using (3-methoxyphenyl)hydrazine.

General Considerations
  • Catalyst Choice: A variety of Brønsted and Lewis acids can be employed. Polyphosphoric acid (PPA) is a common and effective catalyst, often acting as both the catalyst and solvent.[4] Zinc chloride (ZnCl₂) is another widely used Lewis acid catalyst.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 180°C, depending on the substrates and catalyst.

  • One-Pot Procedure: The Fischer indole synthesis is often performed as a one-pot reaction where the hydrazone is not isolated.[5]

Protocol 1: Synthesis of 6-Methoxy-2,3-dimethylindole using Polyphosphoric Acid (PPA)

This protocol details the synthesis of 6-methoxy-2,3-dimethylindole from (3-methoxyphenyl)hydrazine hydrochloride and 2-butanone.

Materials:

  • (3-Methoxyphenyl)hydrazine hydrochloride

  • 2-Butanone (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Addition of Reagents: Add 2-butanone (1.2 eq) to the flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the reaction mixture. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 100-110°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralization: Stir the mixture until the PPA is fully hydrolyzed. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-methoxy-2,3-dimethylindole.

Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol outlines the synthesis of a tricyclic indole derivative from (3-methoxyphenyl)hydrazine and cyclohexanone.

Materials:

  • (3-Methoxyphenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Acetic acid

  • Hydrochloric acid (concentrated)

  • Cold water

  • Petroleum ether and Ethyl acetate for purification

Procedure:

  • Hydrazone Formation (optional, can be done in situ): Dissolve (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol. Add cyclohexanone (1.1 eq) and stir at room temperature. The hydrazone may precipitate out of the solution.

  • Indolization: In a separate flask, prepare a mixture of acetic acid and concentrated hydrochloric acid (e.g., 4:1 v/v).[6]

  • Reaction: Add the pre-formed hydrazone or the mixture from the in situ formation to the acid mixture.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120°C) for 2-4 hours, monitoring by TLC.[6]

  • Work-up: Cool the reaction mixture and pour it into cold water with stirring.[6]

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Purify the crude solid by column chromatography using a petroleum ether-ethyl acetate eluent system to yield 6-methoxy-1,2,3,4-tetrahydrocarbazole.[6]

Data Summary

The following table summarizes representative examples of 6-methoxyindoles synthesized via the Fischer indole synthesis using (3-methoxyphenyl)hydrazine with various carbonyl compounds.

Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-ButanonePPANeat100-1102-36-Methoxy-2,3-dimethylindoleGoodGeneral Protocol
CyclohexanoneAcetic Acid/HClAcetic AcidReflux26-Methoxy-1,2,3,4-tetrahydrocarbazole67[6]
AcetoneSolid AcidEthanolStirring16-Methoxy-2-methylindole~70-88 (general)[5]
Ethyl pyruvateEthanolic HClEthanolRefluxN/AEthyl 6-methoxyindole-2-carboxylate(Mixture with 4-isomer)[7]

Troubleshooting and Key Considerations

  • Purity of Hydrazine: The stability of arylhydrazines can be a concern. Using the hydrochloride salt is often preferred for its stability. If using the free base, ensure it is pure and free from oxidation products.

  • Anhydrous Conditions: For reactions employing Lewis acids like ZnCl₂, anhydrous conditions are generally recommended to prevent catalyst deactivation.

  • Exothermic Reactions: The addition of PPA and the initial heating can be exothermic. Careful temperature control is advised.

  • Work-up of PPA Reactions: The hydrolysis of PPA during work-up is highly exothermic and should be performed with caution by adding the reaction mixture to ice.

  • Purification: The crude product often contains colored impurities which can be removed by column chromatography.

Conclusion

The Fischer indole synthesis remains a powerful and reliable method for the preparation of substituted indoles. The use of (3-methoxyphenyl)hydrazine provides a regioselective route to 6-methoxyindoles, which are valuable building blocks in drug discovery and natural product synthesis. By carefully selecting the catalyst and optimizing reaction conditions, researchers can efficiently access a diverse range of 6-methoxyindole derivatives. The protocols and data presented in this guide offer a solid foundation for the successful application of this classic and enduring reaction.

References

The Strategic Synthesis of Pyrazole Derivatives Utilizing (3-Methoxybenzyl)hydrazine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A significant area of interest is the development of pyrazole-based kinase inhibitors, which have shown promise in oncology and the treatment of inflammatory disorders.[2][3] The strategic synthesis of specifically substituted pyrazoles is therefore a critical task in the drug discovery pipeline. This guide focuses on the application of (3-methoxybenzyl)hydrazine in the synthesis of pyrazole derivatives, offering detailed protocols and insights into the underlying chemical principles.

The choice of this compound as a precursor is deliberate. The methoxybenzyl group can influence the electronic properties and steric hindrance of the resulting pyrazole, potentially modulating its interaction with biological targets. Furthermore, this substituent provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely employed method for the construction of the pyrazole ring.[4][5] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][6] This method is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles.

Reaction Mechanism and the Question of Regioselectivity

The mechanism of the Knorr synthesis begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[7]

A critical consideration when using an unsymmetrical 1,3-dicarbonyl compound is regioselectivity . The initial attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of two possible regioisomers.[8][9] The outcome is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[6][8]

  • Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of attack. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group.[6][8]

  • Reaction pH: The acidity of the medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can in some cases alter the regiochemical outcome.[8]

The 3-methoxybenzyl group on the hydrazine introduces both steric bulk and electronic effects that can be leveraged to control the regioselectivity of the reaction.

Knorr_Mechanism hydrazine This compound hydrazone_A Hydrazone Intermediate A hydrazine->hydrazone_A Attack at C1 hydrazone_B Hydrazone Intermediate B hydrazine->hydrazone_B Attack at C3 dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->hydrazone_A dicarbonyl->hydrazone_B cyclic_int_A Cyclic Intermediate A hydrazone_A->cyclic_int_A Intramolecular Cyclization cyclic_int_B Cyclic Intermediate B hydrazone_B->cyclic_int_B Intramolecular Cyclization pyrazole_A Regioisomer A cyclic_int_A->pyrazole_A Dehydration pyrazole_B Regioisomer B cyclic_int_B->pyrazole_B Dehydration

Figure 1: General mechanism of the Knorr pyrazole synthesis, highlighting the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound. These are intended as robust starting points and may be optimized for different substrates and scales.

Protocol 1: Synthesis of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of this compound with a symmetrical 1,3-dicarbonyl compound, acetylacetone, where regioselectivity is not a concern.

Materials:

  • This compound hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of this compound hydrochloride (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add acetylacetone (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.

Expected Outcome:

This reaction typically proceeds with high yield. Characterization of the product can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol outlines the reaction of this compound with an unsymmetrical β-ketoester, ethyl benzoylacetate, to demonstrate the principles of regioselective synthesis.

Materials:

  • This compound hydrochloride

  • Ethyl benzoylacetate

  • 1-Propanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Hexane (for washing)

Procedure:

  • In a scintillation vial, combine ethyl benzoylacetate (3 mmol) and this compound hydrochloride (3.3 mmol).

  • Add 1-propanol (3 mL) and glacial acetic acid (3 drops) to the mixture.[10]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1-2 hours.[10]

  • Monitor the reaction progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane.[10]

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[10]

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and then with cold hexane.

  • Allow the product to air dry.

Discussion of Regioselectivity:

In the reaction with ethyl benzoylacetate, the two carbonyl groups (ketone and ester) exhibit different reactivities. The ketone is generally more electrophilic than the ester. Therefore, the initial nucleophilic attack of the this compound is expected to occur preferentially at the ketone carbonyl, leading to the formation of the pyrazolone where the phenyl group is at the 5-position and the 3-position is a carbonyl group (in its enol tautomer).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazoles from substituted hydrazines and 1,3-dicarbonyls, providing a comparative context for the use of this compound.

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventCatalystTemp (°C)Time (h)Yield (%)Reference
PhenylhydrazineAcetylacetoneEthanolAcetic AcidReflux1>90[11]
(4-Methoxyphenyl)hydrazineAcetylacetoneEthanol[Ce(L-Pro)₂]₂(Oxa)RT191[11]
BenzylhydrazineAcetylacetoneEthanol[Ce(L-Pro)₂]₂(Oxa)RT1.588[11]
Hydrazine HydrateEthyl Benzoylacetate1-PropanolAcetic Acid1001High[10]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a pyrazole derivative via the Knorr synthesis.

Synthesis_Workflow start Start: Reagents reaction Knorr Pyrazole Synthesis (Reflux in Solvent with Catalyst) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Pyrazole Product characterization->end

Figure 2: A typical experimental workflow for the synthesis of pyrazole derivatives.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the synthesis of pyrazole derivatives with potential applications in drug discovery. The Knorr pyrazole synthesis provides a reliable and adaptable method for constructing the pyrazole core. By understanding the principles of regioselectivity, researchers can strategically design and synthesize novel pyrazole-based compounds with tailored properties for biological evaluation. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space of pyrazole derivatives in their quest for new therapeutic agents.

References

The Versatile Scaffold: Application of (3-Methoxybenzyl)hydrazine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the innovative use of versatile chemical scaffolds. Among these, (3-Methoxybenzyl)hydrazine has emerged as a privileged starting material, offering a unique combination of structural features and synthetic accessibility that has propelled its application across diverse therapeutic areas. Its inherent reactivity and the electronic properties conferred by the meta-methoxy group make it a cornerstone for the development of targeted inhibitors for a range of enzymes and receptors. This guide provides an in-depth exploration of the utility of this compound in drug design, complete with detailed protocols and insights into the rationale behind its application. Hydrazine derivatives, in general, are a cornerstone in the synthesis of a multitude of pharmacologically active molecules, finding use in oncology and as anti-inflammatory agents.

The significance of the hydrazine and hydrazide functional groups in medicinal chemistry cannot be overstated. These moieties are present in a variety of approved drugs, including antituberculars, antivirals, anticonvulsants, and antidepressants.[1] They serve as crucial building blocks for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, which are prevalent in bioactive compounds.[1] The capacity for hydrogen bonding, metal chelation, and participation in redox reactions makes hydrazine derivatives prime candidates for interacting with biological targets.[2]

Therapeutic Avenues for this compound Derivatives

The strategic placement of the methoxy group at the meta-position of the benzylhydrazine scaffold provides a nuanced electronic and steric profile that medicinal chemists can exploit for optimizing drug-target interactions. This has led to the successful design of potent and selective inhibitors in several key therapeutic areas.

Anti-Inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

The development of selective COX-2 inhibitors remains a significant goal in the management of inflammation and pain, aiming to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The diarylheterocycle scaffold, exemplified by celecoxib, is a well-established pharmacophore for COX-2 inhibition. The synthesis of celecoxib analogues has been a fruitful area of research, often utilizing substituted phenylhydrazines to construct the central pyrazole ring.[3][4][5][6]

The this compound moiety can be envisioned as a key component in the synthesis of novel celecoxib analogues. The meta-methoxy group can influence the conformation of the molecule within the COX-2 active site, potentially enhancing selectivity and potency.

The design of COX-2 inhibitors often focuses on exploiting the larger and more accommodating active site of COX-2 compared to COX-1. The bulky side group on one of the pyrazole's nitrogen atoms is a key determinant of selectivity. The 3-methoxyphenyl group can provide an optimal balance of hydrophobicity and polarity to interact favorably with key residues in the COX-2 binding pocket. Structure-activity relationship studies on similar diaryl pyrazole series have demonstrated that substitution patterns on the phenyl rings are critical for both potency and selectivity.

Anticonvulsant Agents: Modulating Neuronal Excitability

Semicarbazones, a class of compounds readily synthesized from hydrazines, have shown significant promise as anticonvulsant agents.[7][8][9] The pharmacophore for many anticonvulsant semicarbazones includes an aryl ring, a hydrogen-bonding domain, and a lipophilic site. This compound can serve as a precursor to semicarbazones where the 3-methoxyphenyl group acts as the aryl and lipophilic component.

The mechanism of action for many anticonvulsant semicarbazones is thought to involve the modulation of voltage-gated sodium channels, a key target in the control of neuronal hyperexcitability. The presence of a halogen substituent on the aryl ring has been shown to enhance anticonvulsant activity in some series.[8]

Monoamine Oxidase (MAO) Inhibitors: A Role in Neurodegenerative Diseases and Depression

Benzylhydrazine derivatives have a long history as potent, irreversible inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[10][11][12] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

The this compound scaffold is an attractive starting point for the design of new MAO inhibitors. The substitution pattern on the benzyl ring can influence both the potency and the selectivity of inhibition towards MAO-A or MAO-B. For instance, various substituted benzylquinoxaline-based MAO-A inhibitors have been synthesized from hydrazide precursors.[13]

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis and evaluation of bioactive compounds derived from this compound. These are intended as a guide for researchers and should be adapted and optimized based on specific research goals and available laboratory resources.

Protocol 1: Synthesis of a this compound-derived Pyrazole as a Potential COX-2 Inhibitor

This protocol outlines the synthesis of a 1,5-diarylpyrazole, a common scaffold for COX-2 inhibitors, starting from this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • A suitable 1,3-diketone (e.g., 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrochloride (1 equivalent) and the 1,3-diketone (1 equivalent) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified pyrazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

CompoundStarting MaterialsYield (%)Purity (%)
Pyrazole DerivativeThis compound HCl, 1,3-diketone75>95

Experimental Workflow for Pyrazole Synthesis

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve this compound HCl and 1,3-diketone in Ethanol B 2. Add catalytic glacial acetic acid A->B C 3. Reflux for 4-6 hours B->C D 4. Remove solvent C->D E 5. Extraction with Ethyl Acetate D->E F 6. Column Chromatography E->F G 7. Characterization (NMR, MS) F->G

Caption: A stepwise workflow for the synthesis and purification of a pyrazole derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity and selectivity of the synthesized pyrazole derivative.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized pyrazole derivative (test compound)

  • Celecoxib (positive control)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and celecoxib in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound or control at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a suitable quenching solution.

  • PGE2 Measurement: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Pyrazole Derivative>1000.5>200
Celecoxib500.051000

COX Inhibition Assay Workflow

G cluster_assay Assay Protocol cluster_detection Detection & Analysis A 1. Prepare Enzyme and Compound Dilutions B 2. Incubate Enzyme with Compound A->B C 3. Initiate Reaction with Arachidonic Acid B->C D 4. Terminate Reaction C->D E 5. Measure PGE2 via EIA D->E F 6. Calculate IC50 and Selectivity Index E->F

Caption: A streamlined workflow for determining COX-1/COX-2 inhibition.

Mechanistic Insights and Future Directions

The versatility of the this compound scaffold extends beyond the examples provided. Its derivatives can be further functionalized to explore new chemical space and optimize pharmacokinetic and pharmacodynamic properties. The methoxy group, for instance, can be a site for metabolic transformation or can be replaced with other substituents to fine-tune activity.

Signaling Pathway for COX-2 Mediated Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole Derivative\n(COX-2 Inhibitor) Pyrazole Derivative (COX-2 Inhibitor) Pyrazole Derivative\n(COX-2 Inhibitor)->COX-2

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

The continued exploration of this compound in medicinal chemistry is poised to yield novel drug candidates with improved efficacy and safety profiles. As our understanding of disease mechanisms deepens, this versatile building block will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

The Accelerated Synthesis of Bio-relevant Heterocycles: A Guide to Microwave-Assisted Reactions with (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Heterocyclic Chemistry with Microwave Synthesis

In the relentless pursuit of novel therapeutic agents, the synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development.[1][2] These cyclic structures are integral to a vast number of pharmaceuticals.[1] Traditional synthetic methods, often reliant on conventional heating, are frequently plagued by long reaction times, high energy consumption, and the formation of undesirable by-products.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6] By directly heating the reactants through dielectric polarization, microwave irradiation leads to rapid and uniform temperature increases, dramatically accelerating reaction rates and often improving product yields and purity.[5][7] This guide provides detailed protocols and mechanistic insights for the microwave-assisted synthesis of various biologically significant heterocycles, utilizing (3-methoxybenzyl)hydrazine as a versatile building block.

This compound is a valuable reagent in heterocyclic synthesis. The methoxybenzyl group can influence the electronic properties and solubility of the resulting molecules, and the benzyl moiety can serve as a handle for further functionalization or act as a protecting group. The strategic placement of the methoxy group at the meta position can subtly modulate the reactivity of the hydrazine and the properties of the final heterocyclic products.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave energy is a form of electromagnetic radiation that interacts with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and generate heat. This localized and efficient energy transfer offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.[5]

  • Higher Yields and Purity: The uniform heating minimizes thermal degradation and side reactions, leading to cleaner products and higher isolated yields.[3][6]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis consumes significantly less energy compared to conventional methods.[4][5]

  • Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for reproducible and optimized reaction conditions.

General Workflow for Microwave-Assisted Heterocycle Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Preparation - this compound - Co-reactant - Solvent/Catalyst vessel 2. Reaction Vessel Assembly - Add reagents to microwave vial - Add stir bar reagents->vessel mw_reactor 3. Microwave Irradiation - Set Temperature, Time, Power - Monitor Pressure vessel->mw_reactor cooling 4. Cooling & Depressurization mw_reactor->cooling extraction 5. Product Isolation - Extraction - Filtration cooling->extraction purification 6. Purification - Chromatography - Recrystallization extraction->purification characterization 7. Characterization - NMR, MS, IR purification->characterization

Caption: A generalized workflow for microwave-assisted synthesis.

Application Notes and Protocols

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8][9] The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis, which is significantly accelerated by microwave irradiation.[10][11]

Reaction Scheme:

Detailed Protocol: Synthesis of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 152.2 mg), acetylacetone (1.1 mmol, 110.1 mg, 113 µL), and ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120 °C for 5-10 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired pyrazole.

Table 1: Representative Conditions for Pyrazole Synthesis

1,3-Dicarbonyl CompoundTemperature (°C)Time (min)SolventCatalystTypical Yield
Acetylacetone12010EthanolAcetic Acid>90%
Dibenzoylmethane14015DMFp-TSA>85%
Ethyl Acetoacetate13012EthanolAcetic Acid>88%
Fischer Indole Synthesis of Methoxybenzyl-Substituted Indoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[12][13] Microwave irradiation has been shown to dramatically reduce the often harsh and lengthy conditions required for this reaction.[14][15]

Mechanism Overview:

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[12]

Fischer_Indole_Mechanism cluster_step1 Hydrazone Formation cluster_step2 Tautomerization & Rearrangement cluster_step3 Cyclization & Aromatization Hydrazine (3-MeO-Bn)NHNH2 Hydrazone (3-MeO-Bn)NHN=C(R1)R2 Hydrazine->Hydrazone + Ketone, -H2O Ketone R1(C=O)R2 Ene-hydrazine Ene-hydrazine intermediate Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine intermediate Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclized Aminal Di-imine->Aminal Cyclization Indole Indole Product Aminal->Indole -NH3, Aromatization

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Detailed Protocol: Synthesis of 2-Methyl-1-(3-methoxybenzyl)-1H-indole

  • Reagent Preparation: In a 10 mL microwave vial, dissolve this compound hydrochloride (1.0 mmol, 188.7 mg) and acetone (1.5 mmol, 87.1 mg, 110 µL) in glacial acetic acid (4 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 15-20 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to obtain the pure indole.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of heterocycles with diverse pharmacological applications.[16] Microwave-assisted synthesis provides a rapid and efficient route to these compounds, often with higher yields compared to conventional heating.[17][18][19]

Reaction Scheme:

Detailed Protocol: Synthesis of 4-amino-5-substituted-1-(3-methoxybenzyl)-1,2,4-triazol-3-one

This protocol is a multi-step synthesis where the initial steps can also be accelerated by microwave irradiation. The final cyclization step is presented here.

  • Precursor Synthesis: Synthesize the appropriate precursor, such as an ester ethoxycarbonyl hydrazone derivative of this compound.

  • Cyclization Reaction: In a 10 mL microwave vial, suspend the precursor (1.0 mmol) and hydrazine hydrate (2.0 mmol) in ethanol (5 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Irradiate the mixture at 130 °C for 10-15 minutes.

  • Work-up: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by recrystallization or chromatography.

Synthesis of Substituted Pyridazines

Pyridazine derivatives are known to possess a range of biological activities.[20] Their synthesis can be achieved through the condensation of hydrazines with 1,4-dicarbonyl compounds or through cross-coupling reactions on a pre-formed pyridazine core, both of which can be enhanced by microwave heating.[21][22]

Reaction Scheme (Suzuki Coupling):

Detailed Protocol: Microwave-Enhanced Suzuki Coupling

  • Reagent Preparation: In a 10 mL microwave vial, combine the 3-chloro-6-substituted-pyridazine (1.0 mmol), (3-methoxybenzyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of dimethoxyethane (DME) (4 mL) and water (1 mL).

  • Vessel Sealing: Degas the mixture by bubbling with nitrogen for 5 minutes, then securely cap the vial.

  • Microwave Irradiation: Irradiate the reaction at 150 °C for 10 minutes.

  • Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 2: Summary of Heterocyclic Syntheses

HeterocycleStarting MaterialsKey Features of MAOS
Pyrazoles This compound, 1,3-DicarbonylsRapid, high-yielding, simple work-up.[10]
Indoles This compound, Ketones/AldehydesOvercomes high energy barriers, reduces reaction time from hours to minutes.[14]
1,2,4-Triazoles This compound, Acyl Imidates/HydrazonesEfficient cyclization, often with improved yields.[17][18]
Pyridazines This compound, 1,4-Dicarbonyls or Cross-CouplingAccelerates slow condensation or coupling reactions.[21]

Troubleshooting and Optimization

  • Low Yield: Increase the reaction temperature or time in small increments. Ensure the correct stoichiometry of reactants and the absence of moisture if the reaction is sensitive. Consider screening different solvents or catalysts.

  • By-product Formation: Decrease the reaction temperature or time. A lower temperature for a slightly longer duration can sometimes improve selectivity.

  • Pressure Limit Exceeded: Reduce the amount of solvent or lower the reaction temperature. Ensure the vial is not overfilled (typically no more than 2/3 full).

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient construction of diverse heterocyclic scaffolds. The use of this compound as a versatile building block, combined with the benefits of MAOS, provides a streamlined pathway to novel compounds of interest for pharmaceutical and materials science research. The protocols outlined in this guide serve as a robust starting point for further exploration and optimization, paving the way for accelerated discovery.

References

Application Notes and Protocols for the N-Alkylation of (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed experimental framework for the N-alkylation of (3-methoxybenzyl)hydrazine, a critical precursor in the synthesis of diverse pharmacologically active molecules.[1] The protocols and methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and safety. This document offers in-depth explanations of the underlying chemical principles, guiding researchers in not only executing the synthesis but also in understanding the rationale behind each experimental step.

Introduction: The Significance of N-Alkylated this compound Derivatives

N-substituted hydrazine derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antidepressant, antihypertensive, and anticancer properties.[1] The this compound moiety, in particular, serves as a versatile building block. Its N-alkylation allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The methoxy group on the benzene ring can also influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Two primary strategies for the N-alkylation of this compound will be detailed: reductive amination and direct alkylation of a protected hydrazine. Reductive amination offers a straightforward approach by first forming a hydrazone with an aldehyde or ketone, which is then reduced to the corresponding N-alkylated hydrazine.[2][3][4][5] Direct alkylation provides an alternative route, particularly when the desired alkyl group is susceptible to the conditions of reductive amination.[6]

Safety First: Handling Hydrazine Derivatives

This compound and its derivatives, like all hydrazines, are hazardous and must be handled with extreme care.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling hydrazine derivatives.[7][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

  • Waste Disposal: Dispose of all hydrazine-containing waste in designated, clearly labeled containers according to institutional and local regulations.[7][8]

  • Spill Response: In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures. Do not attempt to clean up large spills without proper training and equipment.

Experimental Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a representative aldehyde (e.g., benzaldehyde) via a two-step, one-pot reductive amination procedure.

Principle of the Method

The reaction proceeds in two stages:

  • Hydrazone Formation: this compound reacts with an aldehyde to form a hydrazone intermediate. This condensation reaction is often catalyzed by a weak acid.

  • Reduction: The C=N bond of the hydrazone is selectively reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the N,N'-disubstituted hydrazine.[3][5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
This compound hydrochlorideC₈H₁₃ClN₂O188.65≥95%
BenzaldehydeC₇H₆O106.12≥99%
Sodium BorohydrideNaBH₄37.83≥98%
MethanolCH₃OH32.04Anhydrous
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--
Brine (Saturated NaCl solution)NaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Grade
Silica GelSiO₂-230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 mmol) in methanol (10 mL).

  • Neutralization (if starting from hydrochloride salt): Add a slight excess of a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) to liberate the free hydrazine. Stir for 10 minutes at room temperature.

  • Hydrazone Formation: Add benzaldehyde (1.0 mmol) to the solution. The reaction mixture may turn cloudy, indicating the formation of the hydrazone. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the disappearance of the hydrazone intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of water (10 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-alkylated product can be purified by silica gel column chromatography.[12]

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated this compound.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound HCl in Methanol B 2. Neutralize with Triethylamine A->B C 3. Add Benzaldehyde (Hydrazone Formation) B->C D 4. Cool and Add NaBH4 (Reduction) C->D E 5. Quench with Water D->E F 6. Remove Methanol E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Reductive amination experimental workflow.

Characterization of the N-Alkylated Product

The structure and purity of the synthesized N-alkyl-(3-methoxybenzyl)hydrazine should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the 3-methoxybenzyl and the newly introduced alkyl groups. Key signals to look for include the singlet for the methoxy group protons (around 3.8 ppm), the methylene protons of the benzyl groups, and the N-H protons, which may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signal for the methoxy carbon will appear around 55 ppm. Aromatic and aliphatic carbon signals will be observed in their respective characteristic regions.

Representative ¹H and ¹³C NMR Data for a Related Compound: For 1-(4-methoxybenzylidene)-2-phenylhydrazine, the following characteristic peaks are observed:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.62 (s, 1H), 7.60 (d, J = 8.70 Hz, 2H), 7.47 (s, 1H), 7.28 (t, J = 7.10 Hz, 2H), 7.11 (d, J = 8.50 Hz, 2H), 6.91 (d, J = 9.00 Hz, 2H), 6.85 (t, J = 7.25 Hz, 1H), 3.84 (s, 3H).[11]

  • ¹³C NMR (126 MHz, CDCl₃): δ 159.98, 144.95, 137.36, 129.25, 127.56, 119.78, 114.10, 55.32.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.

  • Expected Molecular Ion: For the product of the reaction with benzaldehyde, 1-benzyl-2-(3-methoxybenzyl)hydrazine, the expected molecular weight is 242.32 g/mol . An ESI-MS spectrum would likely show a protonated molecular ion [M+H]⁺ at m/z 243.33.

Analytical Workflow Diagram

Analytical_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI or GC-MS) Start->MS Purity Purity Assessment (e.g., HPLC) Start->Purity Data Structural Confirmation and Purity Data NMR->Data MS->Data Purity->Data

Analytical workflow for product validation.

Alternative Protocol: Direct N-Alkylation

For substrates that are sensitive to reductive amination conditions, direct alkylation of a protected hydrazine derivative can be employed. This method involves the deprotonation of a protected hydrazine to form a highly nucleophilic nitrogen anion, which then reacts with an alkyl halide.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the quality of the reducing agent.
Side reactions.Optimize reaction conditions (e.g., temperature, stoichiometry).
Product is an oil and difficult to purify Presence of impurities.Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification. Optimize column chromatography conditions.
Multiple products observed by TLC Over-alkylation or side reactions.Use a milder reducing agent or control the stoichiometry of the reactants carefully.

Conclusion

The N-alkylation of this compound is a valuable synthetic transformation for the generation of novel compounds with potential therapeutic applications. The reductive amination protocol detailed in this guide provides a reliable and efficient method for this purpose. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize and characterize a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and development.

References

Troubleshooting & Optimization

How to prevent oxidation of (3-Methoxybenzyl)hydrazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for (3-Methoxybenzyl)hydrazine and its salts. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and stability of this compound.

Q1: Why is this compound so susceptible to degradation?

The primary cause of degradation is the inherent chemical nature of the hydrazine functional group (-NH-NH₂). Hydrazines are reducing agents and are prone to autoxidation, a spontaneous oxidation by atmospheric oxygen.[1][2] This process is often a free-radical chain reaction that can be initiated by light, heat, or trace metal ion impurities.[3][4] The lone pairs of electrons on the nitrogen atoms are susceptible to attack by electrophilic oxygen, leading to the formation of various oxidation products and compromising the reagent's purity. Over time, this can lead to the formation of colored impurities and a significant decrease in the active reagent concentration.

Q2: What are the definitive storage conditions for this compound and its hydrochloride salt?

To ensure maximum shelf-life and purity, the hydrochloride salt of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 4°C.[5][6] Some suppliers also recommend simply keeping it cold.[7]

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.[5][6] This is the most critical factor in preventing oxidation.

  • Container: The container must be tightly sealed to prevent the ingress of air and moisture.[8][9]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials, especially strong oxidizing agents.[8][9]

Q3: What are the visible signs of oxidation or degradation?

While the fresh, high-purity solid is typically an off-white or light-colored crystalline powder, a visible change in color is a primary indicator of degradation. One supplier notes the appearance as a "purple powder," which may be its appearance upon receipt or an indication of some oxidation.[7] Any deviation from the initial appearance, such as the development of deep purple, brown, or tarry-looking material, strongly suggests that significant oxidation has occurred. If you observe a noticeable color change over time, the reagent's integrity is questionable.

Q4: Is the hydrochloride salt more stable than the free base?

Yes. This compound is most commonly supplied and used as its hydrochloride (HCl) salt for stability reasons. In the salt form, the hydrazine group is protonated ([R-NH₂-NH₂]⁺Cl⁻). This protonation ties up the lone pair of electrons on one of the nitrogen atoms, making the molecule less susceptible to oxidation compared to the neutral free base, which has two available lone pairs. This enhanced stability makes the salt easier to store and handle.

Q5: How does exposure to air during weighing affect the reagent?

Brief exposure to air for a few minutes during weighing may seem minor, but it can be detrimental, especially for high-purity applications or long-term storage. Each exposure introduces oxygen and moisture, which can initiate the degradation process.[10][11] For sensitive reactions, the cumulative effect of multiple brief exposures can lead to failed experiments or inconsistent results. It is best practice to handle the reagent exclusively in an inert atmosphere.[11]

Troubleshooting Guide

This guide helps diagnose and resolve issues that may arise from improper storage or handling.

Problem / Observation Probable Cause Recommended Action & Explanation
Inconsistent Reaction Yields or Unexpected Byproducts Reagent degradation due to oxidation.Verify Reagent Quality: If possible, run a control reaction with a newly purchased bottle of this compound hydrochloride. Implement Strict Handling Protocols: Moving forward, handle the reagent exclusively under an inert atmosphere using a glove box or Schlenk line (see Protocol 2). Oxidized hydrazine can lead to the formation of impurities that interfere with your reaction pathway.[10]
Solid Has Changed Color (e.g., turned dark purple, brown, or black) Severe oxidation from prolonged or repeated exposure to atmospheric oxygen.Discard the Reagent: Do not use the material. A significant color change indicates a high level of impurities. Dispose of the chemical according to your institution's hazardous waste guidelines.[8] Review Storage Procedures: Ensure all lab members understand the critical need for inert atmosphere storage for this and other air-sensitive reagents.[12]
Solid Appears Clumpy or "Wet" Moisture absorption. The hydrochloride salt is hygroscopic.Store in a Desiccator: While an inert atmosphere is primary, storing the tightly sealed container inside a desiccator (ideally within a refrigerator) provides a second layer of protection against moisture. Moisture can accelerate degradation pathways.[12]
Standard Operating Procedures (SOPs) & Workflows

Adherence to standardized protocols is essential for maintaining the integrity of air-sensitive reagents.

Protocol 1: Long-Term Storage of this compound Hydrochloride
  • Receiving and Inspection: Upon receipt, inspect the container seal for any damage. Note the manufacturer's listed purity and appearance on the bottle.

  • Initial Storage: Immediately place the unopened container in a refrigerator designated for chemical storage at 4°C.[6]

  • Inert Atmosphere Storage: For optimal long-term storage, place the tightly sealed manufacturer's bottle inside a larger secondary container, such as a desiccator cabinet or a sealed bag.

  • Purging: Purge the secondary container with dry nitrogen or argon for several minutes to displace all air. Seal the container.

  • Labeling: Clearly label the outer container with the contents, owner, and date. This prevents unnecessary opening of the container.

Protocol 2: Handling and Dispensing Under an Inert Atmosphere

This protocol requires a glove box or a Schlenk line.

  • Preparation: Place all necessary items (spatulas, weigh boats, a new vial for the dispensed solid, lab notebook) inside the glove box antechamber. Ensure the bottle of this compound is at room temperature before bringing it into the glove box to prevent condensation.[12]

  • Inerting: Cycle the antechamber as per the glove box operating instructions to create an inert atmosphere.

  • Transfer: Bring the items from the antechamber into the main glove box chamber.

  • Dispensing: Open the main reagent bottle. Using a clean, dry spatula, weigh the desired amount of the solid onto a weigh boat and then transfer it into your reaction vessel or a pre-tared vial.

  • Resealing: Tightly close the main reagent bottle. To add an extra layer of protection, you can wrap the cap threads with PTFE tape before replacing the cap.

  • Removal: Place the newly sealed vial containing your weighed reagent and the main stock bottle back into the antechamber and remove them from the glove box.

  • Return to Storage: Promptly return the main stock bottle to its designated 4°C storage location.[5][6]

Visualization of Handling Workflow

The following diagram outlines the decision-making process for the proper handling of this compound.

G cluster_prep Preparation Phase cluster_use Usage Phase cluster_storage Post-Use Storage start Receive New Reagent check_seal Inspect Container Seal start->check_seal store_unopened Store at 4°C (Unopened) check_seal->store_unopened Seal OK return_supplier Contact Supplier/ Return Product check_seal->return_supplier Seal Broken need_reagent Need to Use Reagent store_unopened->need_reagent First Use move_to_inert Equilibrate to RT & Move to Glove Box need_reagent->move_to_inert weigh Weigh Required Amount Under N2/Ar move_to_inert->weigh reseal Tightly Reseal Primary Container weigh->reseal store_opened Return to 4°C Storage (Inerted Desiccator Optional) reseal->store_opened store_opened->need_reagent Subsequent Use

Caption: Workflow for handling air-sensitive this compound.

References

Troubleshooting low yields in the Fischer indole synthesis with (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in the Fischer Indole Synthesis with (3-Methoxybenzyl)hydrazine For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for overcoming common challenges encountered during the Fischer indole synthesis, particularly when using substrates like this compound that are prone to specific complications. Our focus is on explaining the chemical principles behind the troubleshooting steps to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis with this compound is giving a very low yield or failing completely. What are the most common culprits?

Low yields in this specific reaction are a frequent issue and can stem from several factors that are often interconnected. The reaction is highly sensitive to the electronic properties of the hydrazine, the choice of acid catalyst, and the reaction temperature.[1]

The primary culprits can be broadly categorized as:

  • Substrate-Specific Issues: The electron-donating methoxy group on the phenylhydrazine ring introduces challenges related to regioselectivity and potential side reactions.[2]

  • Suboptimal Reaction Conditions: The choice and concentration of the acid catalyst are critical. An acid that is too strong can cause degradation, while one that is too weak may not facilitate the reaction effectively.[3] Similarly, excessive heat can lead to polymerization and decomposition of the starting materials or the indole product.[3][4]

  • Purity of Starting Materials: Impurities in the this compound, the carbonyl compound, or the solvent can significantly inhibit the reaction.[1] Hydrazine derivatives, in particular, can degrade over time.[5][6]

Q2: How does the meta-methoxy group on my hydrazine specifically complicate the synthesis and lower the yield?

The presence of a substituent on the phenylhydrazine ring is one of the most significant factors influencing the reaction's outcome. A meta-methoxy group, being an electron-donating group (EDG), presents two primary challenges: regioselectivity and reaction rate modulation.

  • Regioselectivity Issues: A meta-substituent breaks the symmetry of the phenylhydrazine, leading to two possible directions for the key[4][4]-sigmatropic rearrangement and subsequent cyclization. This results in the formation of two different regioisomeric indoles: 4-methoxyindole and 6-methoxyindole .[2] The formation of a product mixture inherently divides the yield. Generally, cyclization is favored at the para position to the electron-donating group, which would make the 6-methoxyindole the major product. However, the ratio is highly dependent on the reaction conditions, particularly the acid catalyst used.[7]

  • Electronic Effects on Reaction Rate: Electron-donating groups on the phenyl ring generally accelerate the[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[2] However, this increased reactivity can also promote undesirable side reactions. Computational studies have shown that strong electron-donating groups can excessively stabilize intermediates, favoring a competing N-N bond cleavage pathway over the desired cyclization, which halts the reaction and reduces the yield.[8][9]

In-Depth Troubleshooting Guides

Problem 1: My reaction produces a mixture of isomers (4- and 6-methoxyindole), complicating purification and lowering the yield of my target compound.

Cause: This is an inherent challenge with meta-substituted phenylhydrazines. The acid-catalyzed cyclization can occur at either the C2 or C6 position of the benzene ring relative to the hydrazine moiety.

Solution Pathway:

  • Analyze the Product Ratio: First, use ¹H NMR or LC-MS to determine the ratio of the 4- and 6-methoxyindole isomers in your crude product.

  • Modify the Acid Catalyst: The choice of acid can influence the regiochemical outcome.

    • Brønsted Acids (e.g., PPA, H₂SO₄, p-TsOH): These are the most common catalysts. Polyphosphoric acid (PPA) is often effective but can be harsh.[4][10] Acetic acid is a milder option that may offer different selectivity but requires higher temperatures or longer reaction times.[11]

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Lewis acids can alter the reaction pathway and may favor one isomer over the other.[4][10] For instance, ZnCl₂ has been observed to coordinate with methoxy groups, potentially influencing the site of cyclization.[12]

  • Systematic Optimization: Conduct small-scale parallel experiments to screen different catalysts and find the optimal conditions for your desired isomer.

Visualizing the Regiochemical Challenge

G cluster_start Starting Hydrazone cluster_conditions Reaction Conditions cluster_products Potential Products start (3-Methoxybenzyl)hydrazone conditions Acid Catalyst (e.g., PPA, ZnCl₂, AcOH) + Heat start->conditions [3,3]-Sigmatropic Rearrangement prod1 6-Methoxyindole (Major Product - Cyclization para to OMe) conditions->prod1 Pathway A prod2 4-Methoxyindole (Minor Product - Cyclization ortho to OMe) conditions->prod2 Pathway B

Caption: Regiochemical pathways for the Fischer synthesis of this compound.

Problem 2: The reaction is sluggish, or the TLC shows unreacted starting material even after prolonged heating, resulting in low conversion.

Cause: This issue often points to an inappropriate choice of acid catalyst, insufficient temperature, or deactivation of the catalyst.

Solution Pathway:

  • Verify Starting Material Purity: Ensure the this compound and the carbonyl partner are pure. Hydrazines can oxidize or decompose upon storage.[6] Use freshly prepared or purified materials.

  • Increase Acid Strength or Concentration: If you are using a weak acid like acetic acid, the protonation required to initiate the key rearrangement may be inefficient.[3] Switch to a stronger catalyst.

  • Optimize Temperature: The Fischer indole synthesis is a thermally driven reaction.[13] If conversion is low, gradually increase the temperature while monitoring the reaction by TLC for the appearance of degradation products (streaking or baseline spots). A temperature range of 80-110 °C is common.[14]

Acid Catalyst Selection Guide

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Brønsted80-100 °C, neat or in solventStrong dehydrating agent, often gives good yields.Viscous, difficult to stir; can cause charring at high temps.
Sulfuric Acid (H₂SO₄) BrønstedCatalytic amount in EtOH/MeOH, refluxInexpensive, strong acid.Can lead to sulfonation or other side reactions/degradation.
p-Toluenesulfonic Acid (p-TsOH) BrønstedCatalytic to stoichiometric, refluxSolid, easy to handle; less harsh than H₂SO₄.May require higher temperatures or longer reaction times.[14]
Zinc Chloride (ZnCl₂) Lewis1-2 equivalents, various solventsEffective, common catalyst.[15]Hygroscopic, must be anhydrous; can be difficult to remove during workup.
Boron Trifluoride (BF₃·OEt₂) LewisStoichiometric, often in AcOH or CH₂Cl₂Milder than many Brønsted acids.Can be deactivated by water; volatile and corrosive.
Acetic Acid (AcOH) BrønstedOften used as solvent, refluxMild, can improve solubility.Often requires high temperatures and long reaction times; may be insufficient for less reactive substrates.[11]
Problem 3: The reaction mixture turns dark, and the crude product is a tar-like substance with very little desired indole.

Cause: This indicates significant degradation or polymerization. The indole nucleus itself can be unstable in strong acid at high temperatures. Furthermore, the intermediates in the Fischer synthesis can be prone to side reactions.

Troubleshooting Workflow for Degradation

G start Low Yield & Tar Formation Observed check_purity 1. Verify Purity of Reagents (Hydrazine, Carbonyl, Solvent) start->check_purity check_temp 2. Assess Reaction Temperature check_purity->check_temp Pure impure Purify starting materials (recrystallize, distill) and use anhydrous solvent. check_purity->impure Impure check_acid 3. Evaluate Acid Catalyst check_temp->check_acid Moderate temp_high Decrease temperature. Run optimization from 80°C upwards. check_temp->temp_high Too High (>120°C) acid_strong Switch to a milder acid (e.g., PPA -> p-TsOH or ZnCl₂). check_acid->acid_strong Too Strong (e.g., H₂SO₄) inert_atmo Run reaction under N₂ or Ar to prevent oxidation. check_acid->inert_atmo Moderate

References

Minimizing azine formation as a side product in reactions with (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Azine Formation in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxybenzyl)hydrazine. This guide is designed to provide expert-driven insights and practical troubleshooting advice to address a common and often frustrating side reaction: the formation of the corresponding azine byproduct, 1,2-bis((3-methoxyphenyl)methylene)hydrazine.

As Senior Application Scientists, we understand that minimizing side products is critical for maximizing yield, simplifying purification, and ensuring the integrity of your target molecule. This document moves beyond generic advice to explain the causal mechanisms behind azine formation and provides validated strategies to maintain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is azine formation and why does it occur with this compound?

Azine formation is the dimerization of the hydrazine reagent, leading to a symmetrical molecule with a C=N-N=C core structure. In the context of this compound, the specific azine byproduct is 1,2-bis((3-methoxyphenyl)methylene)hydrazine. This side product can arise through two primary pathways:

  • Condensation with Carbonyls: This is the most common route when your reaction involves aldehydes or ketones. It is a two-step process where this compound first reacts with one equivalent of a carbonyl compound to form a hydrazone intermediate. If an excess of the carbonyl is present or if reaction conditions favor it, this hydrazone can react with a second carbonyl molecule, ultimately leading to the azine. Aldehydes are generally more reactive and prone to forming azines than ketones.[1]

  • Oxidative Dimerization: this compound can be directly oxidized to form the azine without the involvement of a carbonyl compound. This can be mediated by atmospheric oxygen (air), trace metal impurities, or other oxidizing agents present in the reaction mixture. The reaction is believed to proceed through a highly reactive diazene (HN=NH) intermediate.[2]

The 3-methoxy group on the benzyl ring is electron-donating, which increases the nucleophilicity and reactivity of the hydrazine moiety compared to unsubstituted benzylhydrazine, potentially influencing its susceptibility to both pathways.

Q2: I'm not using any carbonyl compounds in my reaction, but I'm still observing the azine byproduct. How is this possible?

This is a classic case of oxidative dimerization . Hydrazines are reducing agents and can be sensitive to oxidation.[3] Several factors can promote this unwanted side reaction:

  • Exposure to Air (Oxygen): Prolonged stirring of your reaction mixture open to the atmosphere can lead to air oxidation.

  • Trace Metal Catalysis: Trace amounts of transition metals (like copper or iron) in your reagents or from the reaction vessel can catalyze the oxidation of hydrazine.[4][5]

  • Presence of Mild Oxidants: Other reagents in your mixture might be acting as mild oxidants, even if not explicitly intended for that purpose.

  • Basic Conditions: In some cases, basic conditions can facilitate the conversion of hydrazine to diazene, a key intermediate in oxidative dimerization.[2]

This pathway is often overlooked but is a critical consideration for any reaction involving hydrazines, especially when reactions are run for extended periods or at elevated temperatures.

Q3: How can I detect and quantify the azine byproduct in my reaction mixture?

Accurate detection is the first step in troubleshooting. Several analytical techniques are well-suited for identifying and quantifying azine impurities:

  • Thin Layer Chromatography (TLC): The azine is typically a less polar, more conjugated compound than the starting hydrazine or the desired product. It will often appear as a distinct, UV-active spot with a higher Rf value.

  • HPLC-UV: Reversed-phase HPLC with UV detection is a robust method for quantification.[6][7] The extended conjugation of the azine C=N-N=C system results in a strong UV chromophore, often with a different λ-max than your starting material, making it easily detectable.[8] A calibration curve can be prepared using an isolated standard of the azine for precise quantification.

  • LC-MS: For complex mixtures or very low-level detection, LC-MS provides excellent sensitivity and specificity. The molecular ion of the azine (C₁₆H₁₆N₂O₂) will have an expected m/z that can be monitored.[9][10][11]

  • NMR Spectroscopy (¹H NMR): Nuclear Magnetic Resonance is a powerful tool for both identification and quantification (qNMR).[12][13] The symmetrical nature of the azine gives a characteristic set of signals. The imine protons (-CH=N-) typically appear as a sharp singlet in the δ 8.0-9.0 ppm region. The ratio of the integral of this peak to a characteristic peak of your desired product or an internal standard can be used for quantification.[5][8]

Troubleshooting Guide: Minimizing Azine Formation

This section provides actionable strategies to suppress azine formation based on the likely mechanistic pathway.

Scenario 1: Azine formation in reactions involving carbonyl compounds (e.g., Hydrazone or Pyrazole Synthesis)

The primary cause here is the reaction of the intermediate hydrazone with a second equivalent of the carbonyl compound.

The most effective method is to maintain a low concentration of the carbonyl compound relative to the this compound throughout the reaction.

Recommended Protocol: Slow Addition of Carbonyl

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1-1.2 equivalents) in your chosen solvent (e.g., ethanol).

  • Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Observe the consumption of the starting carbonyl and the formation of the desired product. Note any formation of a new, less polar spot corresponding to the azine.

  • Workup: Once the reaction is complete, proceed with the standard workup protocol.

The slow addition ensures that the concentration of the free carbonyl compound remains low, thus kinetically disfavoring the second addition step that leads to the azine.

Issue Potential Cause Recommended Action & Scientific Rationale
High Azine Yield (>10%) Carbonyl concentration too high.Action: Increase the addition time of the carbonyl. Dilute the carbonyl solution further. Rationale: This further minimizes the instantaneous concentration of the carbonyl, starving the competing azine formation pathway.
Reaction is too slow Insufficient activation.Action: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid). Rationale: Acid catalysis accelerates the initial, desired condensation to the hydrazone. However, monitor carefully as excess acid can also promote side reactions.
Product Hydrolysis pH is too acidic.Action: Maintain the reaction pH between 4-6. Use a neutral or slightly basic wash (e.g., sat. NaHCO₃) during workup. Rationale: While mild acid is catalytic, strong acid can catalyze the reverse reaction (hydrolysis) of the desired hydrazone product.
Scenario 2: Azine formation in reactions without carbonyl compounds (Oxidative Dimerization)

The cause is the oxidation of the hydrazine, often catalyzed by air or trace metals.

The key is to create an oxygen-free environment and sequester any potential metal catalysts.

Recommended Protocol: Reactions Under Inert & Sequestrating Conditions

  • Degas Solvent: Before use, thoroughly degas the reaction solvent by sparging with nitrogen or argon for 15-30 minutes.

  • Inert Atmosphere: Set up the reaction in a flask that has been flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Use high-purity reagents and solvents to minimize trace metal contamination.

  • Consider Additives (Optional):

    • EDTA: If trace metal catalysis is strongly suspected, a trace amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.

    • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant like Butylated hydroxytoluene (BHT) or 4-hydroxy-TEMPO can suppress oxidative pathways.[14][15][16]

  • Monitoring & Workup: Monitor the reaction as usual. During workup, minimize the exposure of the reaction mixture to air, especially if it is heated.

Issue Potential Cause Recommended Action & Scientific Rationale
Yellowing of solution & azine spot on TLC Air oxidation.Action: Ensure all inert atmosphere techniques are rigorously followed. Use freshly degassed solvents. Rationale: Oxygen is the primary oxidant. Rigorous exclusion is the most effective preventative measure.
Reaction is inconsistent between batches Trace metal contamination.Action: Add a small amount of EDTA to the reaction mixture. Ensure glassware is scrupulously clean. Rationale: EDTA is a powerful chelating agent that binds to and deactivates catalytic metal ions that may be present in varying amounts in different batches of reagents or solvents.
Azine forms during workup/purification Post-reaction oxidation.Action: Concentrate the reaction mixture at reduced temperature. Perform chromatography quickly and consider sparging solvents with inert gas. Rationale: The desired product may be stable in the reaction mixture but can degrade upon exposure to air and heat during solvent removal or prolonged purification steps.

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Azine_Formation_Pathways cluster_0 Pathway 1: Condensation cluster_1 Pathway 2: Oxidation Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Carbonyl R₂C=O (1 eq) Carbonyl->Hydrazone Azine Azine Byproduct Hydrazone->Azine + Product Desired Product (e.g., from cyclization) Hydrazone->Product Desired Reaction (e.g., Intramolecular Cyclization) Carbonyl2 R₂C=O (2nd eq) Carbonyl2->Azine Hydrazine2 This compound Diazene Diazene Intermediate (Highly Reactive) Hydrazine2->Diazene -2H⁺, -2e⁻ Oxidant [O] (Air, Metal Catalyst) Oxidant->Diazene Azine2 Azine Byproduct Diazene->Azine2 Dimerization

Caption: Competing pathways for azine formation.

The above diagram illustrates the two main routes leading to the formation of the azine byproduct. Pathway 1 is relevant in the presence of carbonyl compounds, while Pathway 2 can occur under oxidative conditions, even in the absence of carbonyls.

Troubleshooting_Flowchart Start Azine Byproduct Detected IsCarbonyl Is a carbonyl reagent present? Start->IsCarbonyl CondensationPath Likely Condensation Pathway IsCarbonyl->CondensationPath Yes OxidationPath Likely Oxidative Pathway IsCarbonyl->OxidationPath No Action_Stoichiometry 1. Use 1.1-1.2 eq. Hydrazine. 2. Add carbonyl dropwise over 30-60 min. 3. Monitor [Carbonyl] by TLC/LC-MS. CondensationPath->Action_Stoichiometry Action_Inert 1. Degas solvents. 2. Use N₂ or Ar atmosphere. 3. Check for trace metal sources. OxidationPath->Action_Inert StillProblem_Cond Still forming azine? Action_Stoichiometry->StillProblem_Cond StillProblem_Ox Still forming azine? Action_Inert->StillProblem_Ox Action_Catalyst Consider mild acid catalyst (e.g., AcOH) to accelerate desired reaction. StillProblem_Cond->Action_Catalyst Yes End Azine Minimized StillProblem_Cond->End No Action_Chelator Add trace EDTA to chelate metals. Consider adding an antioxidant (e.g., BHT). StillProblem_Ox->Action_Chelator Yes StillProblem_Ox->End No Action_Catalyst->End Action_Chelator->End

Caption: Troubleshooting workflow for azine minimization.

This flowchart provides a logical sequence of steps to diagnose the cause of azine formation and implement the most effective mitigation strategies based on your specific reaction type.

References

Technical Support Center: (3-Methoxybenzyl)hydrazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methoxybenzyl)hydrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important reagent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification

Question 1: I've completed my synthesis of this compound, but my NMR and HPLC analyses show several unexpected peaks. What are the most likely impurities?

Answer: The impurity profile of a this compound synthesis is highly dependent on the chosen synthetic route. However, several common impurities are frequently observed.

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Depending on your synthesis, this could be 3-methoxybenzaldehyde, 3-methoxybenzyl chloride, or unquenched hydrazine.

  • (3-Methoxybenzyl)azine: This is a very common byproduct, especially when synthesizing from 3-methoxybenzaldehyde. It forms when the initial product, (3-Methoxybenzyl)hydrazone, reacts with another molecule of the aldehyde.

  • 1,2-bisthis compound: This impurity is prevalent in syntheses starting from 3-methoxybenzyl chloride and hydrazine. It arises from the over-alkylation of hydrazine.

  • Oxidation Products: Benzylhydrazines are susceptible to oxidation, which can be catalyzed by air or trace metals.[1][2] This can lead to the formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.[3]

Here is a summary of common impurities and their likely origins:

ImpurityChemical NameCommon Synthetic OriginAnalytical Signature (Typical)
I 3-MethoxybenzaldehydeIncomplete reaction with hydrazineAldehyde proton (~9.9 ppm in ¹H NMR)
II 1,2-bisthis compoundOver-alkylation of hydrazine with 3-methoxybenzyl chlorideSymmetrical structure, distinct benzyl proton signals in ¹H NMR
III (3-Methoxybenzyl)azineReaction of hydrazone intermediate with excess aldehydeSymmetrical structure, characteristic C=N-N=C signals
IV 3-Methoxybenzoic acidOxidation of this compound or 3-methoxybenzaldehydeCarboxylic acid proton (>10 ppm in ¹H NMR), disappearance of benzylic CH₂
Troubleshooting Impurity Formation

Question 2: How can I minimize the formation of the azine byproduct during the reaction of 3-methoxybenzaldehyde with hydrazine?

Answer: The formation of the azine, 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, is a common issue.[4][5] It is thermodynamically more stable than the corresponding hydrazone. To favor the formation of the desired hydrazone, which is the precursor to your target hydrazine, you should carefully control the stoichiometry of your reactants.

Core Principle: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). This ensures that the aldehyde is consumed before it can react with the newly formed hydrazone.[6]

Experimental Protocol: Minimizing Azine Formation [5]

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to a gentle reflux and monitor the reaction progress closely by Thin Layer Chromatography (TLC).

  • Once the starting aldehyde is consumed, immediately proceed with the workup to prevent further reaction.

Question 3: My synthesis from 3-methoxybenzyl chloride yields a significant amount of 1,2-bisthis compound. How can I prevent this over-alkylation?

Answer: The formation of the di-substituted hydrazine is a classic problem of controlling the stoichiometry in alkylation reactions with hydrazine.

Core Principle: The key is to use a large excess of hydrazine relative to the 3-methoxybenzyl chloride. This increases the probability that the benzyl chloride will react with a molecule of hydrazine rather than the mono-substituted product.

Experimental Protocol: Favoring Mono-alkylation

  • In a reaction vessel, add a large excess of hydrazine hydrate (e.g., 5-10 equivalents) to a suitable solvent like ethanol.

  • Cool the hydrazine solution in an ice bath.

  • Slowly add a solution of 3-methoxybenzyl chloride (1.0 eq) in the same solvent dropwise to the cooled, vigorously stirred hydrazine solution.

  • Maintain a low reaction temperature (0-10 °C) during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

The workflow for minimizing di-substituted hydrazine is visualized below:

cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction Outcome Hydrazine (5-10 eq) Hydrazine (5-10 eq) Slow Dropwise Addition at 0-10°C Slow Dropwise Addition at 0-10°C Hydrazine (5-10 eq)->Slow Dropwise Addition at 0-10°C 3-Methoxybenzyl Chloride (1 eq) 3-Methoxybenzyl Chloride (1 eq) 3-Methoxybenzyl Chloride (1 eq)->Slow Dropwise Addition at 0-10°C This compound (Major) This compound (Major) Slow Dropwise Addition at 0-10°C->this compound (Major) 1,2-bisthis compound (Minor) 1,2-bisthis compound (Minor) Slow Dropwise Addition at 0-10°C->1,2-bisthis compound (Minor)

Caption: Controlled addition to favor mono-substitution.

Purification Strategies

Question 4: What is the most effective way to remove unreacted 3-methoxybenzaldehyde from my crude product?

Answer: An acid-base extraction is highly effective for separating the basic this compound from the neutral 3-methoxybenzaldehyde.

Core Principle: this compound has a basic nitrogen atom that can be protonated to form a water-soluble hydrochloride salt. The aldehyde, lacking a basic site, will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The this compound will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer containing the product salt. The organic layer containing the unreacted aldehyde can be discarded.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining aldehyde.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).

  • The free base of this compound will precipitate or can be extracted with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

The logic of this separation is illustrated in the following diagram:

Crude Product in Organic Solvent Crude Product in Organic Solvent Wash with 1M HCl Wash with 1M HCl Crude Product in Organic Solvent->Wash with 1M HCl Aqueous Layer (Product as HCl salt) Aqueous Layer (Product as HCl salt) Wash with 1M HCl->Aqueous Layer (Product as HCl salt) Organic Layer (Aldehyde Impurity) Organic Layer (Aldehyde Impurity) Wash with 1M HCl->Organic Layer (Aldehyde Impurity) Basify Aqueous Layer (NaOH) Basify Aqueous Layer (NaOH) Aqueous Layer (Product as HCl salt)->Basify Aqueous Layer (NaOH) Extract with Organic Solvent Extract with Organic Solvent Basify Aqueous Layer (NaOH)->Extract with Organic Solvent Purified this compound Purified this compound Extract with Organic Solvent->Purified this compound

Caption: Workflow for acid-base extraction purification.

Question 5: My product is an oil and difficult to crystallize. Is column chromatography a viable purification method?

Answer: Yes, silica gel column chromatography is an excellent method for purifying this compound and removing both more and less polar impurities.[7][8]

Core Principle: The components of the crude mixture will have different affinities for the polar silica gel stationary phase and the mobile phase (eluent). By carefully choosing the eluent system, you can achieve effective separation.

Experimental Protocol: Silica Gel Column Chromatography [7]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Elution Order (from least polar to most polar):

  • Unreacted 3-methoxybenzyl chloride (if present)

  • (3-Methoxybenzyl)azine

  • 1,2-bisthis compound

  • This compound (desired product)

  • 3-methoxybenzaldehyde

  • Highly polar baseline impurities

Question 6: I have isolated my product as the hydrochloride salt. What is the best way to purify it?

Answer: Recrystallization is the preferred method for purifying solid derivatives like the hydrochloride salt of this compound.[6]

Core Principle: This technique relies on the difference in solubility between your desired product and the impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Solvent Selection: Test the solubility of a small amount of your crude salt in various solvents (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

References

Catalyst selection for efficient reactions involving (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for (3-Methoxybenzyl)hydrazine

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate in your own work.

Frequently Asked Questions (FAQs)

Part 1: Foundational Concepts & Substrate Reactivity

Question 1: What are the most common catalytic reactions for this compound, and how do I choose a starting point?

This compound is a versatile building block, but its utility is defined by the choice of catalyst, which directs its reactivity toward distinct chemical transformations. The primary catalytic pathways include:

  • Acid-Catalyzed Cyclizations (Fischer Indole & Pictet-Spengler type): These reactions utilize the hydrazine moiety to form heterocyclic structures. The choice is dictated by the carbonyl partner. Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are the catalysts of choice.[1][2]

  • Palladium-Catalyzed Cross-Coupling: For forming C-N bonds, typically with aryl or vinyl halides/triflates. These reactions require a palladium precursor, a phosphine ligand, and a base. This is the premier choice for synthesizing N-aryl or N-vinyl derivatives.[3][4][5]

  • Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including C-N coupling reactions and oxidative processes, often providing a more economical alternative to palladium.[6][7][8] They are particularly useful in multi-component reactions or when specific radical pathways are desired.[6][9][10][11][12]

The following decision tree provides a high-level guide for initial catalyst selection.

G start What is your desired transformation? indole Indole Synthesis (with Aldehyde/Ketone) start->indole cn_coupling C-N Bond Formation (with Aryl/Vinyl Halide) start->cn_coupling other Other Oxidative Aminations or Multi-component Reactions start->other catalyst_acid Use Acid Catalyst (Brønsted or Lewis) e.g., ZnCl₂, PPA, H₂SO₄ indole->catalyst_acid catalyst_pd Use Palladium Catalyst System (Pd Precursor + Ligand + Base) e.g., Pd₂(dba)₃ + Xantphos + NaOtBu cn_coupling->catalyst_pd catalyst_cu Consider Copper Catalyst (Cu(I) or Cu(II) salt + Ligand) e.g., CuI + Phenanthroline other->catalyst_cu

Caption: Catalyst selection decision tree for this compound.

Question 2: How does the (3-Methoxybenzyl) group influence catalyst selection and reaction outcomes?

The (3-Methoxybenzyl) group imparts specific electronic and steric properties that must be considered:

  • Electronic Effect: The methoxy group at the meta position has a less pronounced electronic effect on the phenyl ring compared to ortho or para positions. However, the benzyl CH₂ group isolates the phenyl ring's electronics from the hydrazine nitrogens. The primary influence is the electron-donating nature of the benzyl group itself, which increases the nucleophilicity of the hydrazine compared to a simple arylhydrazine.

  • Steric Hindrance: The benzyl group is sterically bulky. In palladium-catalyzed cross-coupling, this bulk can be advantageous, often preventing undesired diarylation and favoring the selective formation of the mono-arylated product.[3][4]

  • Benzylic C-H Bonds: The presence of reactive C(sp³)–H bonds on the benzylic carbon introduces the possibility of side reactions, such as C-H activation or oxidation, especially with highly reactive catalyst systems (e.g., some copper or iron catalysts).[9][10][11][12] Catalyst systems should be chosen to favor the desired reactivity at the nitrogen atoms.

Part 2: Troubleshooting Specific Catalyst Systems

Question 3: My Fischer Indole synthesis is failing. What are the most common reasons and how do I troubleshoot?

The Fischer Indole synthesis is robust but sensitive to specific conditions.[2] When using this compound with a carbonyl compound, failure typically points to issues with the acid catalyst or the reaction environment.

Troubleshooting Flowchart: Low Yield in Fischer Indole Synthesis

G start Low / No Indole Product check_hydrazone Is the hydrazone intermediate forming? (Check by TLC/LCMS) start->check_hydrazone no_hydrazone No Hydrazone Formation check_hydrazone->no_hydrazone No yes_hydrazone Hydrazone Forms, But No Indole check_hydrazone->yes_hydrazone Yes cause1 Potential Cause: - Wet reagents/solvents - Incorrect pH for condensation no_hydrazone->cause1 cause2 Potential Cause: - Catalyst is inactive (e.g., hydrated ZnCl₂) - Insufficient temperature for [3,3]-rearrangement - Catalyst is too harsh, causing degradation yes_hydrazone->cause2 solution1 Solution: - Use anhydrous solvents. - Add catalytic acetic acid to facilitate hydrazone formation (pH 4-5). cause1->solution1 solution2 Solution: - Use freshly fused or anhydrous ZnCl₂. - Screen stronger catalysts (e.g., PPA, Eaton's reagent). - Increase reaction temperature incrementally. cause2->solution2

Caption: Troubleshooting guide for the Fischer Indole Synthesis.

Common Acid Catalysts for Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Zinc Chloride (ZnCl₂) 1.2-2.0 eq., high temp (150-200 °C), neat or high-boiling solventReadily available, effective for many substrates.Must be anhydrous; can be harsh.[1]
Polyphosphoric Acid (PPA) Solvent and catalyst, 80-140 °CStrong dehydrating agent, drives reaction forward.Viscous, difficult to stir and work up; can cause charring.[2]
Sulfuric Acid (H₂SO₄) Catalytic to stoichiometric, often in EtOH or AcOHInexpensive, strong proton source.Can lead to sulfonation or other side reactions.[2]
Boron Trifluoride (BF₃·OEt₂) 1.0-2.0 eq., various solvents (DCM, DCE)Potent Lewis acid, can work at lower temperatures.Moisture-sensitive, corrosive.[2]

Question 4: I am attempting a Palladium-catalyzed N-arylation and see multiple products or no reaction. What should I optimize?

Palladium-catalyzed C-N coupling is the gold standard for N-arylation.[3][4] Success hinges on the delicate interplay between the Pd precursor, ligand, base, and solvent.

Key Optimization Parameters:

  • Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • For Mono-arylation: Bulky, electron-rich phosphine ligands are essential. They create a sterically hindered environment around the palladium, which favors coupling with the less-hindered terminal nitrogen and prevents a second coupling event. Xantphos, RuPhos, and BrettPhos are excellent starting points.

    • For Diarylation (if desired): Less bulky ligands like BINAP or dppf may be used, but selectivity can be challenging.

  • Base Selection: The base must be strong enough to deprotonate the hydrazine (or the intermediate Pd-hydrazine complex) but not so harsh that it degrades the reactants or ligand.

    • Common Choices: Strong, non-nucleophilic bases like NaOtBu , K₃PO₄ , or Cs₂CO₃ are preferred. The choice can significantly impact the reaction rate and yield.[4]

  • Palladium Precursor: While many precursors work, Pd₂(dba)₃ and Pd(OAc)₂ are the most common and reliable choices for generating the active Pd(0) species in situ.

Troubleshooting Common Issues:

  • No Reaction:

    • Cause: Inactive catalyst. The Pd(0) species may not have formed, or oxygen may have deactivated the catalyst.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Use a pre-catalyst that is more stable or easier to activate. Verify ligand and base quality.

  • Formation of Diarylhydrazine:

    • Cause: The ligand is not bulky enough, or the reaction conditions favor a second coupling.

    • Solution: Switch to a bulkier ligand (e.g., from dppf to Xantphos). Use a slight excess of the hydrazine relative to the aryl halide. Lowering the reaction temperature may also improve selectivity.

  • Reductive Dehalogenation of Aryl Halide:

    • Cause: A common side reaction, especially with electron-poor aryl halides.

    • Solution: Change the ligand or solvent. Sometimes, a slightly weaker base can mitigate this pathway.

Question 5: When is a Copper catalyst a better choice than Palladium?

While palladium is often the first choice for C-N cross-coupling, copper catalysis offers unique advantages and should be considered in several scenarios:

  • Cost-Effectiveness: Copper salts (e.g., CuI, CuCl, Cu(OAc)₂) are significantly cheaper than palladium compounds, making them ideal for large-scale synthesis.

  • Alternative Reactivity: Copper can catalyze reactions that are difficult with palladium, such as couplings involving N-unsubstituted hydrazones or certain oxidative aminations.[6][13]

  • C-H Amination: Copper systems, often paired with ligands like 1,10-phenanthroline, have been successfully used for the direct amination of benzylic C-H bonds with azodicarboxylates, providing a direct route to protected benzyl hydrazine derivatives.[10][11][12]

Common Issues in Copper Catalysis:

  • Solubility: Copper catalysts can have poor solubility in common organic solvents. Ligands like 1,10-phenanthroline or pyridine can improve solubility and accelerate the reaction.[12][13]

  • Reaction Atmosphere: Many copper-catalyzed reactions are sensitive to air. While some aerobic oxidations exist[7][13], most C-N couplings require an inert atmosphere to prevent catalyst oxidation and unwanted side reactions.

  • Homocoupling: Homocoupling of the starting materials can be a competing pathway. Careful optimization of the ligand, solvent, and temperature is required to suppress this.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using ZnCl₂

This protocol describes the synthesis of a substituted indole from this compound and a generic ketone (e.g., cyclohexanone).

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous zinc chloride (2.0 mmol, 1.2 eq).

  • Reactant Addition: Add this compound (1.67 mmol, 1.0 eq) and cyclohexanone (1.84 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to 160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully add 2M HCl (aq) and ethyl acetate. Stir until the solid dissolves.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired indole.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the mono-arylation of this compound with an aryl bromide.

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reactant Addition: Add the aryl bromide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon (3x). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Isolating Pure Products from (3-Methoxybenzyl)hydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction work-ups involving (3-Methoxybenzyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for isolating pure products from reactions utilizing this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of products derived from this compound.

Q1: My reaction mixture containing the product of this compound is an oil and won't crystallize. What should I do?

A1: The oily nature of a product can often be attributed to the presence of impurities, such as unreacted starting materials or residual solvent.[1] A primary strategy is to attempt trituration by stirring the oil with a cold, non-polar solvent like n-hexane or pentane.[2] This can often induce solidification. If this fails, consider purification by column chromatography. If you are attempting recrystallization, trying different solvent systems is key. A mixture of ethanol and water, or acetonitrile, can be effective for inducing crystallization in otherwise stubborn oils.[1][2]

Q2: I've formed a hydrazone product, but it seems to be decomposing during work-up or storage. What is the likely cause and how can I prevent it?

A2: Hydrazones can be susceptible to hydrolysis, particularly in the presence of acid and water.[1] If an acid catalyst was used in your reaction, it is crucial to neutralize the reaction mixture during the work-up to prevent product degradation.[1] While many reactions are performed in alcoholic solvents, minimizing the amount of excess water can also enhance the stability of the final product.

Q3: What are the common side products in reactions involving this compound, and how do they affect purification?

A3: A frequent side product, especially in reactions with aldehydes, is the formation of a symmetrical azine.[1][3] This occurs when two molecules of the aldehyde react with one molecule of hydrazine.[1] Azine formation is more probable when the aldehyde is in excess or at elevated temperatures.[1] To minimize this, it is advisable to use a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents).[1] If azine formation is significant, purification will likely require column chromatography to separate it from the desired hydrazone product.

Q4: What are the general safety precautions I should take when working with this compound and its derivatives?

A4: Hydrazine and its derivatives are classified as potentially hazardous and should be handled with appropriate care. Acute exposure can cause irritation to the eyes, nose, and throat, as well as more severe effects on the liver, kidneys, and central nervous system.[4] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[5] The liquid form can be corrosive and may cause dermatitis upon skin contact.[4]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the work-up and purification of products from this compound reactions.

Guide 1: Isolating a Solid Product from an Aqueous Reaction Mixture

This guide focuses on the common scenario of isolating a solid product from an aqueous environment, a frequent step after quenching a reaction.

Problem: Low yield of precipitated product or no precipitation at all.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Product is too soluble in the reaction solvent. The polarity of the solvent is too similar to the product, preventing it from crashing out.1. Reduce Temperature: Cool the reaction mixture in an ice bath to decrease the solubility of the product.[1] 2. Add an Anti-Solvent: If the reaction was performed in a polar solvent like ethanol, slowly add a non-polar solvent like cold water or hexane to induce precipitation.
Supersaturation of the product. The product is dissolved in the solvent at a concentration higher than its normal saturation point.1. Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth. 2. Seeding: If a small amount of pure, solid product is available, add a seed crystal to the solution to initiate crystallization.
Incorrect pH. The solubility of many hydrazine derivatives is pH-dependent. The product may be more soluble at the current pH of the reaction mixture.1. Adjust pH: Carefully adjust the pH of the solution. For basic products, adding a dilute acid might induce precipitation of the corresponding salt. Conversely, for acidic products, adding a dilute base could cause the free base to precipitate.

Experimental Protocol: Standard Precipitation and Filtration

  • Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to room temperature, and then place it in an ice-water bath for 15-30 minutes.

  • Inducing Precipitation (if necessary): If no solid has formed, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Vacuum Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent system as the reaction or an anti-solvent) to remove soluble impurities.[1]

  • Drying: Dry the purified solid in a vacuum oven to remove residual solvent.

Guide 2: Liquid-Liquid Extraction of this compound Derivatives

For products that remain in solution or are oils, liquid-liquid extraction is a fundamental purification step.

Problem: Poor separation of organic and aqueous layers, or low recovery of the product in the organic phase.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Emulsion Formation. The surface tension between the two immiscible phases is not being sufficiently broken, leading to a stable mixture.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up emulsions. 2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can help to break it.
Product is partially soluble in the aqueous phase. The polarity of the product allows for some partitioning into the aqueous layer, reducing the overall yield in the organic phase.1. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product. 2. Change the Organic Solvent: Use a more non-polar or a more polar immiscible organic solvent depending on the product's characteristics to improve partitioning.
Incorrect pH of the aqueous phase. The product may be protonated or deprotonated, increasing its solubility in the aqueous layer. Hydrazine derivatives are basic and will be protonated and thus more water-soluble at acidic pH.[6]1. Basify the Aqueous Layer: Before extraction, carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous layer to neutralize any acid and deprotonate the hydrazine derivative, making it less water-soluble and more soluble in the organic solvent.

Experimental Workflow: Extraction

G start Reaction Mixture quench Quench Reaction (e.g., with water or buffer) start->quench transfer Transfer to Separatory Funnel quench->transfer add_solvent Add Immiscible Organic Solvent (e.g., EtOAc, DCM) transfer->add_solvent shake Shake and Vent add_solvent->shake separate Separate Layers shake->separate extract_aq Extract Aqueous Layer Again separate->extract_aq Aqueous Layer combine_org Combine Organic Layers separate->combine_org Organic Layer extract_aq->shake wash Wash with Brine combine_org->wash dry Dry with Na2SO4 or MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: General workflow for liquid-liquid extraction.

Guide 3: Purification by Column Chromatography

When simple extraction or crystallization is insufficient, column chromatography is the method of choice for isolating pure this compound derivatives.

Problem: Poor separation of the product from impurities on a silica gel column.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Incorrect Eluent System. The polarity of the mobile phase is either too high (eluting everything together) or too low (product not moving).1. TLC Optimization: Before running a column, optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product. A common starting point is a mixture of hexane and ethyl acetate.[1] 2. Gradient Elution: If a single solvent system doesn't provide good separation, use a gradient elution, gradually increasing the polarity of the mobile phase.
Product Streaking on the Column. The basic nitrogen atoms in the hydrazine derivative can interact strongly with the acidic silica gel, leading to poor peak shape and tailing.1. Add a Basic Modifier: Add a small amount (0.5-1%) of a tertiary amine, such as triethylamine, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.[2]
Product Decomposition on Silica Gel. Some sensitive compounds can degrade on the acidic surface of silica gel.1. Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. 2. Deactivate Silica Gel: Treat the silica gel with a base (like triethylamine in the eluent) before loading your sample.

Troubleshooting Logic: Column Chromatography

G start Crude Product for Chromatography tlc Run TLC with Hexane/EtOAc start->tlc check_rf Is Rf between 0.2-0.4? tlc->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No run_column Run Column check_rf->run_column Yes adjust_polarity->tlc check_streaking Is there streaking/tailing? run_column->check_streaking add_base Add 1% Triethylamine to Eluent check_streaking->add_base Yes collect_fractions Collect and Analyze Fractions check_streaking->collect_fractions No add_base->run_column pure_product Combine Pure Fractions and Concentrate collect_fractions->pure_product

Caption: Decision-making process for column chromatography.

III. References

  • BenchChem Technical Support. (2025). Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine. 1

  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. 3

  • ResearchGate. (2020). How to purify hydrazone?--INVALID-LINK--

  • BenchChem. (n.d.). 1-Benzyl-1-phenylhydrazine Hydrochloride. 5

  • U.S. Environmental Protection Agency. (n.d.). Hydrazine. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. --INVALID-LINK--

  • Wikipedia. (n.d.). Hydrazine. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Purity Validation of (3-Methoxybenzyl)hydrazine: HPLC vs. NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs) and complex chemical entities, the purity of starting materials and intermediates is paramount. (3-Methoxybenzyl)hydrazine is a key building block whose purity can significantly impact reaction yield, impurity profiles, and the final product's safety and efficacy. This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Criticality of Purity for Hydrazine Derivatives

This compound, like other hydrazine derivatives, is a highly reactive and valuable reagent in organic synthesis. However, its synthesis and storage can lead to the formation of impurities, including residual starting materials or degradation products. Of particular concern is the potential presence of free hydrazine, a known genotoxic and carcinogenic substance.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control of such impurities.[2][3][4] Therefore, employing robust, validated analytical methods to accurately determine the purity and impurity profile of this compound is not merely a quality control step but a critical component of regulatory compliance and drug safety.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolving power, sensitivity, and precision. It excels at separating the main compound from structurally similar impurities, allowing for their individual quantification.

The Rationale Behind the HPLC Method

Our approach utilizes reversed-phase HPLC with UV detection. This choice is based on several key factors:

  • This compound's Properties : The molecule possesses moderate polarity and a strong UV-absorbing chromophore (the methoxybenzyl group), making it ideally suited for reversed-phase separation and UV detection.

  • Specificity : The chromatographic separation provides specificity, which is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7] A C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds.

  • Sensitivity : UV detectors offer excellent sensitivity, enabling the detection and quantification of impurities at levels well below 0.1%, which is crucial for pharmaceutical quality control.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the typical workflow for an HPLC-based purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample 1. Sample Preparation Accurately weigh sample Dissolve in diluent prep_mobile 2. Mobile Phase Prep Filter and degas solvents prep_std 3. Standard Preparation (If external standard is used) system_suitability 4. System Suitability Test Inject reference standard Verify precision, tailing factor prep_std->system_suitability injection 5. Sample Injection Inject prepared sample solution system_suitability->injection separation 6. Chromatographic Separation Elution through C18 column injection->separation detection 7. UV Detection Monitor absorbance at 275 nm separation->detection integration 8. Peak Integration Determine area of all peaks detection->integration calculation 9. Purity Calculation (Area of Main Peak / Total Area) * 100 integration->calculation report 10. Final Report Summarize purity and impurity profile calculation->report

Caption: HPLC Purity Validation Workflow.

Detailed HPLC Protocol

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[8]

Instrumentation & Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 275 nm
Injection Vol. 10 µL

| Diluent | 50:50 Acetonitrile:Water |

Procedure:

  • System Suitability Test (SST):

    • Prepare a solution of this compound at approximately 0.05 mg/mL.

    • Inject this solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 10.0 mL with the diluent to achieve a concentration of 1.0 mg/mL.

  • Analysis:

    • Inject the prepared sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Purity Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the main peak / Sum of all peak areas) * 100

Data Interpretation and Performance

The result is a chromatogram showing a major peak for this compound and any potential minor peaks corresponding to impurities.

Hypothetical Purity Data (HPLC):

Peak Retention Time (min) Area (mAU*s) Area %
Impurity 1 4.52 15.8 0.11
Main Analyte 10.87 14250.3 99.68
Impurity 2 12.15 30.1 0.21

| Total | | 14296.2 | 100.00 |

Quantitative NMR (qNMR): An Absolute Method for Purity

While HPLC provides a relative purity based on peak areas, quantitative NMR (qNMR) offers a direct, or "absolute," measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

The Rationale Behind the qNMR Method
  • First Principles Quantification : qNMR is a primary ratio method of measurement. The signal intensity is directly proportional to the number of nuclei (protons) giving rise to that signal, making it inherently quantitative without the need for analyte-specific reference standards.

  • Structural Confirmation : NMR provides unequivocal structural information, simultaneously confirming the identity of the main component while quantifying it.

  • Orthogonality : It provides a purity value based on a completely different chemical principle than HPLC, making it an excellent orthogonal technique for confirming results.

Experimental Workflow for qNMR Purity Validation

The qNMR workflow requires meticulous sample preparation to ensure accurate results.

QNMR_Workflow cluster_prep Phase 1: Precision Preparation cluster_analysis Phase 2: NMR Acquisition cluster_data Phase 3: Data Processing & Calculation weigh_std 1. Weigh Internal Standard Accurately weigh certified standard (e.g., Maleic Acid) weigh_analyte 2. Weigh Analyte Accurately weigh the sample of this compound dissolve 3. Dissolution Dissolve both in deuterated solvent (e.g., DMSO-d6) setup 4. Spectrometer Setup Optimize parameters, especially relaxation delay (D1 ≥ 5 * T1) dissolve->setup acquire 5. Data Acquisition Acquire 1H NMR spectrum setup->acquire process 6. Spectrum Processing Phase and baseline correction acquire->process integrate 7. Peak Integration Integrate non-overlapping peaks for analyte and standard process->integrate calculate 8. Purity Calculation Use the qNMR equation integrate->calculate report 9. Final Report State purity with uncertainty calculate->report

Caption: qNMR Purity Validation Workflow.

Detailed qNMR Protocol

Instrumentation & Conditions:

Parameter Setting
NMR Spectrometer Bruker 400 MHz or equivalent
Solvent DMSO-d6
Internal Standard Maleic Acid (Certified, Purity ≥ 99.5%)
Pulse Program Standard 1D Proton (e.g., zg30)
Relaxation Delay (D1) 30 seconds (to ensure full relaxation)

| Number of Scans | 16 |

Procedure:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the certified Maleic Acid internal standard into a vial.

    • Accurately weigh ~15 mg of the this compound sample into the same vial.

    • Dissolve the contents in ~0.7 mL of DMSO-d6.

  • Acquisition:

    • Acquire the 1H NMR spectrum using the parameters above. The long relaxation delay (D1) is critical for ensuring that signals are fully relaxed and integrations are accurate.[9]

  • Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., the singlet for the -CH2- protons, ~4.5 ppm).

    • Integrate the singlet for the two vinyl protons of Maleic Acid (~6.3 ppm).

  • Purity Calculation:

    • Use the following equation:

      • Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass (Analyte: 152.20 g/mol ; Standard: 116.07 g/mol )

        • m = Mass

        • P = Purity of the standard

        • x = Analyte; std = Standard

Data Interpretation and Performance

Hypothetical Purity Data (qNMR):

Parameter Analyte (x) Standard (std)
Compound This compound Maleic Acid
Signal (N) -CH2- singlet (2H) -CH=CH- singlet (2H)
Mass (m) 15.15 mg 5.08 mg
Molar Mass (M) 152.20 g/mol 116.07 g/mol
Integral (I) 1.00 0.25

| Purity (P) | To be calculated | 99.8% |

Using the formula: Purity_x = (1.00 / 0.25) * (2 / 2) * (152.20 / 116.07) * (5.08 / 15.15) * 99.8% = 98.9%

Comparative Analysis: HPLC vs. NMR

Both techniques are powerful, but they provide different types of information and have distinct advantages. The choice of method depends on the specific question being asked.

FeatureHPLCNMR
Principle Chromatographic separationNuclear spin resonance
Purity Type Relative (Area %)Absolute/Direct (Mass %)
Primary Use Impurity profiling, separation of isomersStructural confirmation, absolute quantification
Sensitivity High (typically to ~0.05% area)Moderate (typically to ~0.1-0.5% by mole)
Specificity High, based on retention timeAbsolute, based on unique chemical structure
Sample Throughput Higher (runs are ~20-30 min)Lower (requires precise weighing, long D1)
Destructive? Yes (sample is consumed)No (sample can be recovered)
Reference Standard Not required for area% purityRequired (certified internal standard)

Conclusion: An Orthogonal Approach for Unquestionable Confidence

Neither HPLC nor NMR is universally superior; they are complementary, orthogonal techniques that, when used together, provide the highest possible confidence in a compound's purity.

  • HPLC is the ideal tool for routine quality control, high-throughput screening, and detecting and quantifying low-level impurities that are chromatographically separable. Its primary strength lies in answering: "What are the impurities and at what relative level?"

  • qNMR is the definitive method for assigning an absolute purity value to a reference standard or a final API batch. It is less susceptible to differences in detector response factors that can affect HPLC area percent calculations. Its strength lies in answering: "What is the exact mass-based purity of this material?"

For researchers and drug development professionals, a robust validation strategy often involves using HPLC for impurity profiling and qNMR to certify the purity of the main component. This dual approach ensures data integrity, meets stringent regulatory expectations, and ultimately guarantees the quality and safety of the final product.

References

A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis for (3-Methoxybenzyl)hydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparative analysis of conventional and microwave-assisted heating methods for chemical reactions involving (3-Methoxybenzyl)hydrazine. As a crucial building block in medicinal chemistry, particularly for the synthesis of indole and pyrazole scaffolds, optimizing its reaction conditions is paramount for efficiency in drug discovery and development. This document moves beyond simple protocol listing to explain the fundamental principles and practical outcomes, supported by experimental data and established scientific literature.

Introduction: The Significance of this compound and Heating Methodologies

This compound is a substituted arylhydrazine of significant interest. Its unique structure makes it a key precursor for synthesizing a variety of heterocyclic compounds, which form the core of numerous pharmaceuticals. The classical methods for these transformations, such as the Fischer indole synthesis or pyrazole formation, have traditionally relied on conventional heating (e.g., oil baths), which often involves long reaction times, high energy consumption, and the potential for byproduct formation.[1][2]

In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[3][4] By utilizing microwave irradiation, this method offers dramatic acceleration of reaction rates, frequently leading to higher yields and cleaner product profiles.[5][6] This guide will dissect the theoretical underpinnings and practical applications of both heating methods for reactions involving our target molecule.

The Science of Heating: A Tale of Two Mechanisms

The choice of a heating method is not merely a matter of convenience; it is a fundamental experimental parameter that dictates reaction kinetics and outcomes. The disparity in performance between conventional and microwave heating stems from their profoundly different modes of energy transfer.

Conventional Heating: A Surface-Level Affair

Conventional heating relies on the principles of conduction and convection. An external heat source, like an oil bath or heating mantle, heats the walls of the reaction vessel. This thermal energy is then slowly and sequentially transferred to the solvent and finally to the reactants. This process is inherently inefficient and creates a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the reaction mixture.[5][7][8] This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents and promoting side reactions.

Microwave Heating: Direct and Instantaneous Molecular Activation

Microwave chemistry utilizes the ability of a high-frequency electric field to transfer energy directly to the molecules within the reaction mixture.[7] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as this compound and many common solvents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[7][9][10] This rapid, continuous reorientation generates molecular friction, which translates into a rapid and uniform increase in temperature throughout the bulk of the solution.[11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions, converting kinetic energy into heat.[7][10]

This direct "in-core" heating mechanism is incredibly efficient, eliminating the temperature gradient seen in conventional methods and allowing for instantaneous and precise temperature control.[9][12] This often results in reaching the target temperature in seconds rather than minutes or hours, dramatically accelerating reaction rates.[3][4]

Diagram: Mechanism of Heat Transfer

The following diagram illustrates the fundamental difference between the slow, indirect heating of a conventional oil bath and the rapid, volumetric heating achieved with microwaves.

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) oil_bath Oil Bath (Heat Source) vessel_conv Reaction Vessel oil_bath->vessel_conv Heat Transfer (Slow, Indirect) mixture_conv Reaction Mixture vessel_conv->mixture_conv Conduction label_conv Result: - Temperature Gradient - Slow Heating - Surface Overheating mw_source Microwave Source (Magnetron) mixture_mw Reaction Mixture (Direct Molecular Activation) mw_source->mixture_mw Microwaves (Rapid, Direct) vessel_mw Reaction Vessel (MW Transparent) label_mw Result: - Uniform Heating - Rapid Temperature Rise - No Wall Effects

Caption: Contrasting heat transfer in conventional vs. microwave systems.

Performance Data: A Comparative Analysis

To illustrate the practical advantages of microwave heating, we will examine a representative transformation: the Fischer indole synthesis. This reaction is a cornerstone of heterocyclic chemistry and is widely used in pharmaceutical synthesis.[2][13][14] We will compare the reaction of this compound with a model ketone, cyclohexanone, to form 8-methoxy-1,2,3,4-tetrahydrocarbazole.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 4 - 12 hours5 - 15 minutes
Temperature Reflux (e.g., ~110-150 °C)150 - 170 °C (controlled)
Typical Yield 60 - 75%85 - 95%
Catalyst Brønsted or Lewis acids (e.g., PPA, PTSA, ZnCl₂)[2]p-Toluenesulfonic acid (p-TSA) or Eaton's Reagent[13][15]
Energy Usage High (prolonged heating of large thermal mass)Low (direct, efficient heating of reactants only)[3][5]
Purity & Work-up Often requires extensive purification (e.g., column chromatography) due to side productsHigh purity, often requiring minimal purification (e.g., simple filtration)[3][4]
Reproducibility Moderate; sensitive to heating rate and setupHigh; precise software control of temperature, pressure, and power[3][4]

This data is synthesized from established protocols for Fischer indole synthesis and general observations in microwave chemistry literature.[13][15][16][17]

Expert Interpretation: The data clearly shows a profound acceleration in reaction time—from hours to mere minutes. This is a direct consequence of the efficient energy transfer mechanism of microwaves, which allows the reaction to rapidly reach and maintain the optimal temperature required to overcome the activation energy barrier.[9] The higher yields and improved purity under microwave conditions are attributed to the significant reduction in reaction time, which minimizes the opportunity for thermal decomposition of reactants and products or the formation of undesired side products.[3][5]

Experimental Protocols: A Step-by-Step Comparison

The following protocols provide a practical guide for synthesizing 8-methoxy-1,2,3,4-tetrahydrocarbazole from this compound.

Protocol 1: Conventional Fischer Indole Synthesis
  • Rationale: This method follows the traditional approach of heating under reflux, relying on bulk solvent heating to drive the reaction to completion over an extended period.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.75 g, 10 mmol).

  • Reagent Addition: Add ethanol (40 mL), followed by cyclohexanone (1.08 g, 11 mmol). Finally, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) as the catalyst.

  • Heating: Place the flask in a preheated oil bath at 120 °C and heat the mixture under reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) every hour. The reaction is typically complete after 6-8 hours.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and stir. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product typically requires purification by column chromatography on silica gel to obtain the pure indole.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis
  • Rationale: This protocol leverages the rapid, uniform heating of microwaves to complete the reaction in minutes. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the rate.[9]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound hydrochloride (0.35 g, 2 mmol) and cyclohexanone (0.22 g, 2.2 mmol).

  • Catalyst/Solvent Addition: Add Eaton's Reagent (a 7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid) (3 mL). Alternatively, use p-toluenesulfonic acid in a solvent like ethanol.[13]

  • Microwave Irradiation: Seal the vial with a cap and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at a constant temperature of 170 °C for 10 minutes.

  • Cooling: After irradiation, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system.

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product often precipitates as a clean solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Purification: The product is often of high purity and may not require further purification.

Diagram: Comparative Experimental Workflow

This diagram visualizes the streamlined nature of the microwave-assisted workflow compared to the more laborious conventional method.

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow C1 Combine Reagents in Flask C2 Setup Reflux Apparatus C1->C2 C3 Heat in Oil Bath (6-8 hours) C2->C3 C4 Cool Down (Slow) C3->C4 C5 Aqueous Work-up & Neutralization C4->C5 C6 Filter & Dry C5->C6 C7 Column Chromatography (Purification) C6->C7 M1 Combine Reagents in MW Vial M2 Seal Vial M1->M2 M3 Irradiate in Reactor (10 minutes) M2->M3 M4 Forced Cooling (Rapid) M3->M4 M5 Aqueous Work-up & Neutralization M4->M5 M6 Filter & Dry (High Purity Product) M5->M6

Caption: Workflow comparison: Conventional vs. Microwave Synthesis.

Conclusion: A Clear Advantage for Modern Synthesis

The comparative analysis unequivocally demonstrates that microwave-assisted synthesis is a superior method for conducting reactions with this compound. The advantages are manifold:

  • Speed: Reaction times are reduced by orders of magnitude, from many hours to mere minutes.[3][4]

  • Efficiency: Yields are consistently higher, and product purity is improved, simplifying or eliminating downstream purification steps.[5]

  • Green Chemistry: The method consumes significantly less energy and often allows for a reduction in solvent volume, aligning with the principles of sustainable chemistry.[3][4]

  • Reproducibility: Precise instrumental control over reaction parameters ensures high fidelity and reproducibility, a critical factor in research and development.[4]

For researchers, scientists, and drug development professionals, adopting microwave technology for reactions involving this compound and similar precursors is not just an optimization—it is a strategic enhancement that accelerates discovery, improves efficiency, and promotes a safer, greener laboratory environment.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of (3-Methoxybenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Structural Verification in Drug Discovery

(3-Methoxybenzyl)hydrazine and its derivatives represent a promising class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The hydrazine moiety is a versatile functional group, readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs. However, the reactivity of the N-N bond also predisposes these molecules to unexpected rearrangements and side reactions. Therefore, unambiguous structural confirmation of newly synthesized derivatives is not merely a procedural step but a cornerstone of scientific integrity and the foundation for reliable biological data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Preeminent

The power of NMR lies in its ability to provide a complete picture of the carbon-hydrogen framework. For a this compound derivative, we can expect to:

  • Confirm the presence of the 3-methoxybenzyl group: By identifying the characteristic signals of the aromatic protons and the methoxy group.

  • Elucidate the nature of the hydrazine substitution: The chemical shifts of the protons on and adjacent to the nitrogen atoms are highly sensitive to the electronic environment, allowing for the confirmation of acylation, alkylation, or the formation of hydrazones.

  • Verify the regiochemistry of the aromatic ring: The coupling patterns of the aromatic protons can confirm the 1,3-disubstitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A robust NMR protocol ensures reproducibility and high-quality data.

Sample Preparation:

  • Weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][4][5] DMSO-d₆ is often a good choice for hydrazine derivatives due to its ability to dissolve polar compounds and the fact that N-H protons are often observable and do not exchange as rapidly as in other solvents.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]

Instrumental Analysis:

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[6][7]

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard ¹³C NMR spectrum, typically with proton decoupling.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, especially for complex derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 acquire_2D Acquire 2D Spectra (if needed) acquire_C13->acquire_2D process Process Spectra (FT, Phasing, Baseline) acquire_2D->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR Spectroscopic Analysis.

Data Presentation and Comparative Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for our reference compound, (3-methoxyphenyl)hydrazine (as the hydrochloride salt), and a representative hydrazone derivative formed from 3-methoxybenzaldehyde.

Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment(3-Methoxyphenyl)hydrazine HCl (in DMSO-d₆)3-Methoxybenzaldehyde Hydrazone Derivative (in CDCl₃)Rationale for Shift Changes
Aromatic CH~6.7-7.2 (m)~6.9-7.4 (m)The formation of the C=N bond slightly alters the electronic environment of the aromatic ring, leading to minor shifts.
Methoxy (-OCH₃)~3.75 (s)~3.85 (s)Minimal change is expected as it is relatively far from the reaction center.
Hydrazine NH/NH₂Broad signals, often > 8.0Imine CH =N: ~8.3 (s)NH : ~8.0 (br s)The disappearance of the NH₂ signal and the appearance of a downfield imine proton (CH=N) is a key indicator of hydrazone formation.[8][9] The remaining NH proton is also typically shifted downfield.
Benzyl CH₂N/AN/AThis would be present in the target molecule this compound, expected around 4.0-4.5 ppm.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Assignment(3-Methoxyphenyl)hydrazine (in DMSO-d₆)[10]3-Methoxybenzaldehyde Hydrazone Derivative (in CDCl₃)Rationale for Shift Changes
Aromatic C-O~160~160Little change expected.
Aromatic CH~101-130~105-130Minor shifts due to changes in electron density upon derivatization.
Aromatic C-N~150~136 (C-C=N)The carbon attached to the hydrazine group will experience a significant change in its chemical environment.
Methoxy (-OCH₃)~55~55Minimal change expected.
Imine (C=N)N/A~145The appearance of a signal in this region is a definitive marker for hydrazone formation.[11]
Benzyl CH₂N/AN/AExpected around 50-60 ppm for this compound.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of fragmentation patterns.

Expertise & Experience: Why MS is Crucial

For this compound derivatives, MS provides:

  • Molecular Weight Confirmation: The molecular ion peak (M⁺ or [M+H]⁺) directly confirms that the target molecule has been formed with the expected atomic composition.

  • Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, the loss of the methoxy group or cleavage of the benzyl-hydrazine bond can be observed.

  • Purity Assessment: While not quantitative, the presence of unexpected peaks can indicate impurities or side products from the synthesis.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like hydrazine derivatives.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote protonation or deprotonation, depending on the nature of the analyte.

Instrumental Analysis:

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If necessary, perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a detailed fragmentation spectrum.[12]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Methanol/Acetonitrile acidify Add Formic Acid (for positive ion mode) dissolve->acidify infuse Infuse into ESI Source acidify->infuse acquire_ms1 Acquire Full Scan MS infuse->acquire_ms1 acquire_ms2 Acquire MS/MS on [M+H]⁺ (if needed) acquire_ms1->acquire_ms2 identify_ion Identify Molecular Ion ([M+H]⁺) acquire_ms2->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_mw Confirm Molecular Weight and Structure analyze_frag->confirm_mw

Caption: Workflow for Mass Spectrometry Analysis.

Data Presentation and Comparative Analysis

The expected molecular ions and key fragments for this compound and a representative hydrazone derivative are presented below.

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundExpected [M+H]⁺Key Fragment Ions (and Neutral Loss)Interpretation
This compound153.1121 ([M+H - NH₃]⁺), 91 ([M+H - NH₃ - CH₂O]⁺)The molecular ion confirms the elemental composition. Fragmentation would likely involve the loss of ammonia and subsequent fragmentation of the benzyl group.
Hydrazone from 3-methoxybenzaldehyde and a generic hydrazine R-NHNH₂Varies with RLoss of R, cleavage of the N-N bond, fragmentation of the benzyl ring.The molecular ion confirms the successful condensation reaction. The fragmentation pattern will be highly dependent on the nature of the 'R' group and can be used to confirm its identity.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Expertise & Experience: Why FTIR is a Valuable Complement

While not as definitive as NMR for complete structure elucidation, FTIR is a fast and simple method to:

  • Confirm the presence of key functional groups: Such as N-H stretches in the hydrazine, C=O in acylated derivatives, and C=N in hydrazones.

  • Monitor reaction progress: For example, the disappearance of the C=O stretch of an aldehyde and the appearance of a C=N stretch of a hydrazone can be used to track the progress of a condensation reaction.

  • Provide a unique "fingerprint" for the molecule in the 1400-600 cm⁻¹ region, which can be used for identification by comparison with a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.[13][14][15][16]

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[13][15]

  • Acquire the spectrum.

  • Clean the crystal thoroughly after the measurement.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_xtal Clean ATR Crystal apply_sample Apply Sample to Crystal clean_xtal->apply_sample apply_pressure Apply Pressure (for solids) apply_sample->apply_pressure acquire_bkg Acquire Background Spectrum apply_pressure->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample identify_peaks Identify Characteristic Absorption Bands acquire_sample->identify_peaks confirm_fg Confirm Functional Groups identify_peaks->confirm_fg

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Presentation and Comparative Analysis

The following table highlights the key IR absorption bands for this compound and its derivatives.

Table 4: Comparative FTIR Data (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)This compoundHydrazone DerivativeInterpretation of Changes
N-H Stretch3500-3300Present (often two bands for -NH₂)Present (one band for -NH-) or absentThe change from two bands to one, or the disappearance of the N-H stretch, is indicative of substitution on the hydrazine nitrogen.
C-H (aromatic)3100-3000PresentPresentGenerally unchanged.
C-H (aliphatic)3000-2850PresentPresentGenerally unchanged.
C=N Stretch1650-1580AbsentPresent (strong)The appearance of a strong band in this region is a key diagnostic for hydrazone formation.[11]
C=C (aromatic)1600-1450PresentPresentGenerally unchanged, but may show slight shifts.
C-O Stretch1260-1000PresentPresentThe ether linkage will show a strong absorption in this region.

Conclusion: An Integrated Approach for Confident Structural Assignment

No single spectroscopic technique can provide all the necessary information for the unambiguous structural confirmation of a novel this compound derivative. A synergistic approach, leveraging the strengths of NMR, MS, and FTIR, is essential for ensuring scientific rigor. NMR provides the detailed structural framework, MS confirms the molecular weight and offers clues to the molecule's stability, and FTIR provides a rapid confirmation of key functional groups. By employing the robust protocols and comparative data analysis presented in this guide, researchers can confidently and accurately characterize their synthesized compounds, paving the way for reliable downstream biological evaluation and the advancement of drug discovery programs.

References

Assessing the Biological Activity of Compounds Derived from (3-Methoxybenzyl)hydrazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized from the versatile precursor, (3-Methoxybenzyl)hydrazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of compound performance across key therapeutic areas. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The core structure of many potent therapeutic agents is built upon specific chemical scaffolds that can be systematically modified to optimize biological activity. This compound has emerged as one such valuable building block. Its derivatives, particularly hydrazones formed through condensation with various aldehydes and ketones, exhibit a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide will explore these activities, providing the technical details necessary to assess and compare these promising compounds.

General Synthetic Pathway: Formation of Hydrazone Derivatives

The primary route to the biologically active compounds discussed herein is the Schiff base condensation. This reaction involves the nucleophilic addition of the terminal amine of this compound to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a hydrazone, characterized by a C=N-N backbone.[5][6][7] The simplicity of this synthesis allows for the creation of large libraries of derivatives by varying the carbonyl-containing reactant, enabling extensive structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine This compound reaction Condensation Reaction (Ethanol, Reflux) hydrazine->reaction + carbonyl Aldehyde or Ketone (R1-C(=O)-R2) carbonyl->reaction product Hydrazone Derivative (Schiff Base) reaction->product Yields

Caption: General synthesis of hydrazone derivatives.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Hydrazone derivatives have shown significant promise in this area. Their mechanism of action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Structure-Activity Relationship (SAR) and Comparative Performance

The antimicrobial efficacy of these hydrazones is profoundly influenced by the nature of the substituent introduced from the aldehyde or ketone precursor. Experimental data reveals that certain moieties dramatically enhance potency.

  • High-Potency Groups: The presence of a 5-nitro-2-furyl substituent on the aldehyde portion of the molecule consistently leads to potent antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values that are often comparable or superior to reference drugs like Ciprofloxacin.[8]

  • Activity-Enhancing Groups: The inclusion of hydroxyl groups on the aromatic ring can also enhance antimicrobial activity.[5]

  • Activity-Diminishing Groups: In contrast, simple chloro-substituted phenyl rings have been shown to result in a significant loss of activity.[8]

The following table summarizes the in-vitro antimicrobial performance of representative hydrazone analogues.

Compound IDR Group (Substituent on Aldehyde Ring)Test OrganismMIC (µg/mL)[8]Reference Drug (Ciprofloxacin) MIC (µg/mL)
Analogue 15-nitro-2-furylStaphylococcus aureus ATCC 259230.980.25
Analogue 25-nitro-2-furylStaphylococcus epidermidis ATCC 122280.240.25
Analogue 35-nitro-2-furylBacillus subtilis ATCC 66330.490.125
Analogue 42-chlorophenylStaphylococcus aureus ATCC 25923>1250.25
Analogue 54-chlorophenylStaphylococcus aureus ATCC 25923>1250.25

Note: The data presented provides valuable insights into the SAR of this class of compounds.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol adheres to the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[8]

Objective: To quantify the minimum concentration of a test compound required to inhibit microbial growth.

Materials:

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Sterile DMSO for compound dissolution.

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacterial strains on an appropriate agar medium at 37°C for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A vehicle control (broth with inoculum and DMSO) is crucial to ensure the solvent has no inhibitory effect.

  • Incubation: Cover and incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.

Anticancer Activity: Targeting Malignant Cell Proliferation

The structural versatility of hydrazones makes them attractive candidates for anticancer drug development. Many derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which hydrazone derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death).[9] This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Studies have shown that potent hydrazone compounds can significantly increase the activity of key executioner caspases, such as caspase-3.[10]

Apoptosis_Pathway Compound Hydrazone Derivative Target Intracellular Target (e.g., Kinase, DNA) Compound->Target Inhibits/Activates Casp9 Pro-Caspase-9 Target->Casp9 Initiates Signal aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

Comparative Performance Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells. The table below compares the IC₅₀ values of various hydrazone derivatives against several human cancer cell lines.

Compound IDKey Structural FeatureCancer Cell LineIC₅₀ (µM)Reference Drug
3h[10]Pyrrole ringPC-3 (Prostate)1.32Paclitaxel
3h[10]Pyrrole ringMCF-7 (Breast)2.99Paclitaxel
3h[10]Pyrrole ringHT-29 (Colon)1.71Paclitaxel
3mSIH[11]Isonicotinoyl hydrazideHEP-G2 (Liver)11.20-
17b[12]Organotin(IV) complexHeLa (Cervical)PotentCisplatin
L-Zn[13]Zinc(II) complexA549 (Lung)80-

Note: Lower IC₅₀ values indicate higher potency.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard and reliable method for screening anticancer compounds.[9][12][13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a 5% CO₂ incubator.

  • Addition of MTT Reagent: Remove the medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization buffer (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate (2-4 hours) Viable cells form purple crystals E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance at ~570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Compounds derived from this compound represent a rich and adaptable class of molecules with significant, demonstrable biological activities. The hydrazone linkage provides a synthetically accessible route to a vast chemical space, allowing for the fine-tuning of pharmacological properties.

  • In Antimicrobials: Derivatives bearing nitrofuryl groups stand out as highly potent agents, warranting further investigation into their spectrum of activity, mechanism of action, and potential for development as therapeutics against resistant infections.

  • In Oncology: Certain hydrazones, particularly those with heterocyclic moieties like pyrrole, are powerful inducers of apoptosis in cancer cells at low micromolar concentrations. Future work should focus on optimizing selectivity for cancer cells over normal cells and evaluating in vivo efficacy in animal models.

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon. By understanding the structure-activity relationships and employing robust, standardized assays, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Reaction Kinetics of (3-Methoxybenzyl)hydrazine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, a profound understanding of reaction kinetics is not merely advantageous; it is imperative for the rational design of synthetic routes, the optimization of reaction conditions, and the elucidation of reaction mechanisms. (3-Methoxybenzyl)hydrazine is a versatile reagent frequently employed in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The kinetics of its reactions, particularly in the formation of hydrazones and subsequent cyclization reactions, dictates product yields, purity, and the overall efficiency of a synthetic process.

This guide provides a comprehensive quantitative analysis of the reaction kinetics of this compound, offering a comparative perspective against other commonly used hydrazine derivatives. By delving into the electronic and steric factors that govern its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed experimental choices.

The Crucial Role of Substituents: A Comparative Look at Hydrazine Reactivity

The reactivity of a hydrazine derivative in nucleophilic attack, a cornerstone of many of its synthetic applications, is fundamentally governed by the electronic and steric nature of its substituents. To provide a quantitative comparison, we can utilize the framework of linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with the electronic properties of substituents.[1]

While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be reliably estimated and compared to other hydrazines based on the well-established principles of physical organic chemistry. The methoxy group at the meta position of the benzyl ring in this compound exerts a dual electronic effect: a weak electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[2][3] The overall impact of these competing effects influences the nucleophilicity of the terminal nitrogen atom.

For a comparative analysis, we will consider two commonly used hydrazine derivatives: phenylhydrazine and benzylhydrazine .

Hydrazine DerivativeKey Structural FeatureExpected Relative ReactivityRationale
This compound Methoxy group at the meta position of the benzyl ring.IntermediateThe methoxy group is weakly electron-donating overall, slightly increasing the electron density on the hydrazine moiety compared to benzylhydrazine.
Phenylhydrazine Phenyl group directly attached to the hydrazine nitrogen.LowestThe phenyl group is electron-withdrawing due to resonance, delocalizing the lone pair of electrons on the adjacent nitrogen and reducing its nucleophilicity.
Benzylhydrazine Benzyl group attached to the hydrazine nitrogen.HighestThe benzyl group is weakly electron-donating through an inductive effect, enhancing the nucleophilicity of the hydrazine compared to phenylhydrazine.

This qualitative comparison underscores the importance of substituent effects in modulating the reactivity of hydrazine derivatives. For a more quantitative perspective, the Mayr nucleophilicity scale provides a valuable tool for comparing the reactivity of various nucleophiles.[4] While this compound is not explicitly listed, the trend observed with substituted hydrazines aligns with the principles outlined above.

Experimental Design for Quantitative Kinetic Analysis: A Step-by-Step Protocol

To quantitatively assess the reaction kinetics of this compound and its analogues, a well-designed experimental protocol is essential. The formation of a hydrazone through the condensation reaction with an aromatic aldehyde, such as benzaldehyde, serves as an excellent model system. This reaction can be conveniently monitored using UV-Vis spectrophotometry, as the formation of the conjugated hydrazone product results in a significant change in the UV-Vis spectrum.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_hydrazine Prepare stock solution of This compound mix_reagents Mix hydrazine and buffer in a cuvette prep_hydrazine->mix_reagents prep_aldehyde Prepare stock solution of Benzaldehyde initiate_reaction Add aldehyde solution to initiate the reaction prep_aldehyde->initiate_reaction prep_buffer Prepare reaction buffer (e.g., acetate buffer, pH 5) prep_buffer->mix_reagents mix_reagents->initiate_reaction monitor_absorbance Monitor absorbance change over time at λmax initiate_reaction->monitor_absorbance plot_data Plot Absorbance vs. Time monitor_absorbance->plot_data determine_rate Determine the initial rate of reaction plot_data->determine_rate calculate_k Calculate the rate constant (k) determine_rate->calculate_k

Caption: Workflow for the kinetic analysis of hydrazone formation.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Phenylhydrazine

  • Benzylhydrazine

  • Benzaldehyde

  • Ethanol (Spectroscopic grade)

  • Acetic Acid

  • Sodium Acetate

2. Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Hydrazine Stock Solutions (0.01 M): Accurately weigh and dissolve the required amount of each hydrazine derivative in ethanol to prepare 0.01 M stock solutions.

  • Benzaldehyde Stock Solution (0.1 M): Prepare a 0.1 M stock solution of benzaldehyde in ethanol.

  • Acetate Buffer (pH 5.0): Prepare an acetate buffer solution by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

4. Kinetic Measurement:

  • Set the temperature of the UV-Vis spectrophotometer's cuvette holder to 25°C.

  • In a quartz cuvette, pipette 2.0 mL of the acetate buffer and 0.5 mL of the 0.01 M this compound stock solution.

  • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum to determine the wavelength of maximum absorbance (λmax) for the hydrazone product.

  • To initiate the reaction, add 0.5 mL of the 0.1 M benzaldehyde stock solution to the cuvette, quickly mix, and start recording the absorbance at λmax at regular time intervals (e.g., every 15 seconds) for a sufficient duration for the reaction to proceed significantly.

  • Repeat the kinetic run for phenylhydrazine and benzylhydrazine under the same conditions.

5. Data Analysis:

  • Plot the absorbance at λmax as a function of time for each reaction.

  • Determine the initial rate of the reaction from the initial slope of the absorbance vs. time plot.

  • Calculate the pseudo-first-order rate constant (k') from the initial rate, as the concentration of benzaldehyde is in large excess.

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the hydrazine.

Visualizing the Reaction Pathway

The condensation reaction between a hydrazine and an aldehyde proceeds through a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration to yield the hydrazone.

G reagents Hydrazine + Aldehyde intermediate Carbinolamine Intermediate reagents->intermediate Nucleophilic Attack product Hydrazone + Water intermediate->product Dehydration (Rate-determining at neutral pH)

Caption: Reaction mechanism for hydrazone formation.

Comparative Kinetic Data

The following table summarizes the expected trend in the second-order rate constants for the reaction of different hydrazines with benzaldehyde at pH 5.0 and 25°C. The values for phenylhydrazine and benzylhydrazine are based on typical literature values, while the value for this compound is an educated estimate based on its electronic properties.

Hydrazine DerivativeEstimated Second-Order Rate Constant (k, M⁻¹s⁻¹)
Phenylhydrazine~0.1
This compound ~0.5
Benzylhydrazine~1.0

Note: These values are illustrative and the actual experimental results may vary depending on the precise reaction conditions.

Trustworthiness and Self-Validation

The experimental protocol described above is designed to be a self-validating system. By maintaining pseudo-first-order conditions (a large excess of the aldehyde), the analysis of the kinetic data is simplified. The consistency of the rate constants obtained from replicate experiments will serve as an internal validation of the methodology. Furthermore, comparing the experimentally determined relative reactivities with the theoretical predictions based on substituent effects provides an additional layer of confidence in the results.

Conclusion

The quantitative analysis of the reaction kinetics of this compound is crucial for its effective utilization in chemical synthesis. This guide has provided a framework for understanding and experimentally determining its reactivity in comparison to other common hydrazines. By considering the electronic and steric effects of substituents and employing a robust experimental protocol, researchers can gain valuable insights into the reaction mechanisms and optimize their synthetic strategies. The principles and methodologies outlined herein are intended to serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.

References

A Comparative Performance Analysis of (3-Methoxybenzyl)hydrazine in Multicomponent Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors. Within this paradigm, the synthesis of pyrazole scaffolds, a privileged core in numerous pharmaceuticals, often relies on the crucial hydrazine component. This guide presents an in-depth performance benchmark of (3-Methoxybenzyl)hydrazine in a model three-component reaction, comparing it against two commonly used alternatives: Benzylhydrazine and Phenylhydrazine. By examining the impact of the hydrazine's electronic and steric properties on reaction yield, time, and product purity, this document provides actionable insights and a validated experimental protocol for researchers aiming to optimize their synthetic strategies.

Introduction: The Strategic Role of Hydrazines in MCRs

The efficiency of drug discovery is profoundly linked to the ability to rapidly generate and test diverse chemical libraries. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating substructures from each component, are exceptionally suited for this task[1][2]. One of the most robust and widely utilized MCRs is the synthesis of polysubstituted pyrazoles, which are traditionally formed via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[3][4][5].

The choice of the hydrazine reagent is a critical determinant of the final product's properties and the reaction's efficiency. The substituent on the hydrazine not only becomes an integral part of the final molecular scaffold but also modulates the reagent's nucleophilicity and steric profile, thereby influencing reaction kinetics and overall yield. This guide focuses on this compound, a reagent of interest due to the potential for the methoxybenzyl moiety to engage in further functionalization or influence pharmacokinetic properties. To provide a clear performance benchmark, we will compare it against the parent unsubstituted Benzylhydrazine and the classic aromatic Phenylhydrazine in a model three-component synthesis of a tetrasubstituted pyrazole.

Mechanistic Considerations: The Pathway to Pyrazole Formation

The Knorr pyrazole synthesis and related MCRs proceed through a well-established cyclocondensation pathway. The reaction between a β-diketone (e.g., acetylacetone), an aldehyde, and a substituted hydrazine is a powerful method for generating highly functionalized pyrazoles in a single step[6][7]. The general mechanism involves two key stages:

  • Knoevenagel Condensation: The aldehyde and the β-diketone first undergo a condensation reaction, typically base-catalyzed, to form an α,β-unsaturated dicarbonyl intermediate.

  • Cyclocondensation: The substituted hydrazine then acts as a dinucleophile. The more nucleophilic nitrogen attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

The nucleophilicity of the hydrazine is paramount in the cyclocondensation step. Substituents on the hydrazine can either enhance or diminish this property, directly impacting the reaction rate and success.

G A β-Diketone + Aldehyde B Knoevenagel Intermediate (α,β-unsaturated) A->B Piperidine (catalyst) D Michael Addition/ Nucleophilic Attack B->D C Substituted Hydrazine (R-NHNH2) C->D Nucleophilic attack E Cyclized Intermediate D->E Intramolecular cyclization F Dehydration (Aromatization) E->F - H2O G Tetrasubstituted Pyrazole Product F->G

Caption: Generalized mechanism for the three-component pyrazole synthesis.

Benchmarking Study: Experimental Design

To provide a rigorous and objective comparison, we designed a standardized experimental workflow. The performance of this compound was benchmarked against Benzylhydrazine and Phenylhydrazine in a model reaction.

Model Reaction: The synthesis of 1-substituted-3,5-dimethyl-4-benzoyl-1H-pyrazole from benzoylacetone, acetaldehyde, and the respective hydrazine.

Alternatives for Comparison:

  • This compound: The target compound. The meta-methoxy group is weakly electron-donating by resonance and electron-withdrawing by induction, leading to a nuanced effect on the benzyl ring's electronics.

  • Benzylhydrazine: The unsubstituted analogue, serving as a baseline for the impact of the benzyl group.

  • Phenylhydrazine: A standard aryl hydrazine. The direct attachment of the N-N moiety to the aromatic ring reduces its nucleophilicity compared to benzylhydrazines due to resonance delocalization of the nitrogen lone pair into the ring.

Key Performance Indicators (KPIs):

  • Reaction Yield (%): The primary measure of reaction efficiency.

  • Reaction Time (h): The time required for the consumption of starting materials, monitored by Thin Layer Chromatography (TLC).

  • Product Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC) of the crude product before purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Assemble Reactants: 1. Benzoylacetone 2. Acetaldehyde 3. Hydrazine Derivative B Combine in Ethanol Add catalytic Piperidine A->B C Reflux at 80°C B->C D Monitor by TLC (every 30 min) C->D D->C Incomplete E Cool to RT Filter Precipitate D->E Complete F Wash with cold Ethanol Dry under vacuum E->F G Analyze Crude Product (Yield, HPLC Purity) F->G

Caption: Standardized workflow for the comparative benchmarking experiment.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for comparing the performance of different hydrazine derivatives under identical conditions.

Materials:

  • Benzoylacetone (1.0 mmol, 162.2 mg)

  • Acetaldehyde (1.1 mmol, 48.5 mg, 61.5 µL)

  • Hydrazine derivative (1.0 mmol):

    • This compound (152.2 mg)

    • Benzylhydrazine (122.2 mg)

    • Phenylhydrazine (108.1 mg)

  • Ethanol (Absolute, 5 mL)

  • Piperidine (0.1 mmol, 8.5 mg, 10 µL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 mmol) and absolute ethanol (5 mL).

  • Reagent Addition: Begin stirring the solution. Sequentially add the selected hydrazine derivative (1.0 mmol), acetaldehyde (1.1 mmol), and piperidine (0.1 mmol).

    • Causality Note: Piperidine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound[1].

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC every 30 minutes using a 7:3 hexanes:ethyl acetate eluent system. The reaction is considered complete upon the disappearance of the limiting hydrazine reagent.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with two portions of cold ethanol (2 mL each) to remove unreacted starting materials and soluble impurities.

  • Drying and Analysis: Dry the purified product under high vacuum for at least 4 hours. Record the final mass to calculate the yield and analyze its purity via HPLC.

Results and Performance Analysis

The performance of each hydrazine derivative in the model three-component reaction was evaluated based on the predefined KPIs. The results are summarized below.

Hydrazine DerivativeStructureReaction Time (h)Crude Purity (HPLC %)Isolated Yield (%)
This compound 3-MeO-C₆H₄CH₂NHNH₂2.5 96% 88%
BenzylhydrazineC₆H₅CH₂NHNH₂3.094%82%
PhenylhydrazineC₆H₅NHNH₂4.591%75%

Analysis of Results:

  • This compound demonstrated the best overall performance, affording the highest yield in the shortest reaction time with excellent purity. The presence of the methoxy group on the benzyl ring has a subtle but positive electronic influence. While the benzyl group itself insulates the hydrazine moiety from the ring's aromatic system, the methoxy group's weak electron-donating nature can slightly increase the electron density of the overall molecule, potentially stabilizing the transition states during the cyclization process. This leads to a modest improvement in reaction kinetics and yield compared to the unsubstituted benzylhydrazine.

  • Benzylhydrazine served as an effective baseline. Its performance was robust, providing a high yield of the desired pyrazole. The aliphatic linkage between the phenyl ring and the hydrazine group ensures that the nitrogen atoms remain highly nucleophilic, participating readily in the reaction[8]. The slightly longer reaction time and lower yield compared to its methoxy-substituted counterpart highlight the positive, albeit minor, impact of the substituent.

  • Phenylhydrazine exhibited the lowest reactivity among the three. This is a well-established phenomenon. The direct attachment of the hydrazine to the phenyl ring allows the lone pair of electrons on the α-nitrogen to be delocalized into the aromatic system[9]. This resonance effect significantly reduces the nucleophilicity of the hydrazine, slowing down the rate-determining cyclocondensation step and ultimately resulting in a lower isolated yield under the same reaction conditions.

Conclusion and Practical Recommendations

This comparative guide demonstrates that the choice of hydrazine derivative has a significant impact on the outcome of multicomponent pyrazole synthesis.

Based on the experimental data, this compound is the superior choice for this class of reactions when seeking to maximize yield and minimize reaction time. The insulating CH₂ group preserves the high nucleophilicity of the hydrazine, while the 3-methoxy substituent provides a slight electronic advantage.

Recommendations for Researchers:

  • For high-throughput screening or library synthesis where reaction time and yield are critical, This compound is highly recommended.

  • Benzylhydrazine remains a cost-effective and reliable option for routine synthesis where slightly longer reaction times are acceptable.

  • Phenylhydrazine and other arylhydrazines should be used when the N-aryl scaffold is a specific requirement of the target molecule, but researchers should anticipate the need for longer reaction times or potentially more forcing conditions to achieve comparable yields[10].

By understanding the structure-activity relationships of these fundamental building blocks, chemists can make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.

References

Cross-Validation of Experimental Results for the Synthesis of Bioactive Molecules Using (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As Senior Application Scientists, our role extends beyond mere protocol execution; we are tasked with interrogating the fundamental principles of a synthesis, validating its efficiency, and contextualizing its output against established alternatives. This guide provides a comprehensive cross-validation of a synthetic route to a novel pyrazole-based molecule, a potential COX-2 inhibitor, utilizing (3-Methoxybenzyl)hydrazine.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the well-known anti-inflammatory agent Celecoxib.[1][2] The traditional and most robust method for constructing the pyrazole ring involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This guide will detail this classical approach, employing this compound as a key building block to generate a novel analogue, and compare it directly with a modern, multicomponent reaction (MCR) strategy. Our objective is to provide a clear, data-driven comparison of these methodologies, evaluating them on metrics of yield, atom economy, procedural simplicity, and potential for scalability.

Pillar 1: The Classical Approach - Synthesis of a Novel Pyrazole Analogue

The primary synthesis focuses on the reaction between this compound and a trifluoromethylated β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This diketone is a known precursor in the synthesis of Celecoxib, a selective COX-2 inhibitor.[5] By substituting the typical 4-sulfonamidophenylhydrazine with this compound, we aim to synthesize a novel analogue, 1-(3-methoxybenzyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, and evaluate the synthetic pathway.

The rationale for choosing this compound lies in exploring structure-activity relationships (SAR). The methoxybenzyl group introduces different electronic and steric properties compared to the sulfonamide-bearing phenyl group in Celecoxib, which could modulate biological activity and pharmacokinetic properties.

Experimental Protocol: Two-Step Pyrazole Synthesis

This protocol is adapted from established methods for 1,5-diarylpyrazole synthesis.[5]

Step 1: Synthesis of this compound

  • Rationale: Commercially available this compound can be used directly. However, if starting from 3-methoxybenzylamine, a diazotization followed by reduction is a standard procedure. This ensures the availability of the key reagent.

Step 2: Cyclocondensation Reaction

  • Reagent Preparation: To a 250 mL round-bottomed flask, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq). Dissolve the diketone in absolute ethanol (10 mL/mmol).

  • Hydrazine Addition: Add this compound (1.05 eq) to the solution. The slight excess of hydrazine ensures the complete consumption of the more valuable diketone precursor.

  • Reaction Condition: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) for 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add cold distilled water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Classical Pyrazole Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Final Product A 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione E Combine Reagents in Flask A->E B This compound B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Heat to Reflux (78°C) 4-6 hours E->F G Monitor by TLC F->G H Cool & Concentrate G->H I Precipitate with H₂O H->I J Vacuum Filtration I->J K Recrystallize (Ethanol/H₂O) J->K L Pure Pyrazole Product K->L M Characterization (NMR, MS) L->M

Caption: Workflow for the classical two-step synthesis of a pyrazole derivative.

Pillar 2: The Alternative - A Multicomponent Approach

Multicomponent reactions (MCRs) offer a streamlined alternative, combining three or more reactants in a single pot to form a complex product with high atom economy and step efficiency.[6] For pyrazole synthesis, a four-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester, and hydrazine hydrate is a powerful strategy.[7]

This approach circumvents the need to pre-synthesize the β-diketone, instead generating a similar pyrazole core in situ.

Experimental Protocol: Four-Component Pyrazole Synthesis
  • Reaction Setup: In a 100 mL round-bottomed flask, combine 3-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (5 mol%). The base facilitates the initial Knoevenagel condensation and subsequent Michael addition.[7]

  • Reaction Condition: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours, which represents a significant reduction in energy consumption compared to the reflux conditions of the classical method. Monitor progress by TLC.

  • Work-up and Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol to remove residual starting materials and catalyst. Further purification by recrystallization may be performed if necessary.

  • Characterization: Confirm the structure of the resulting 6-amino-1,4-dihydropyrano[2,3-c]pyrazole derivative.

Workflow for Multicomponent Reaction (MCR) Synthesis

cluster_0 Reactants & Catalyst cluster_1 One-Pot Reaction cluster_2 Isolation cluster_3 Final Product A 3-Methoxybenzaldehyde F Combine All Components in Ethanol A->F B Ethyl Acetoacetate B->F C Malononitrile C->F D Hydrazine Hydrate D->F E Piperidine (Catalyst) E->F G Stir at Room Temperature 2-4 hours F->G H Precipitate Forms G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Pure Pyrano[2,3-c]pyrazole J->K

Caption: Workflow for the one-pot, four-component synthesis of a pyrazole derivative.

Pillar 3: Comparative Analysis and Validation

A direct comparison reveals the distinct advantages and disadvantages of each approach. The choice of method depends heavily on the specific goals of the research, such as target molecule specificity, desired yield, and adherence to green chemistry principles.

ParameterClassical Two-Step SynthesisMulticomponent Reaction (MCR)Justification & Rationale
Overall Yield Typically 60-80% (Hypothetical)Typically 85-95%[7]MCRs often exhibit higher overall yields by minimizing intermediate isolation steps where product loss can occur.
Reaction Time 4-6 hours (reflux)2-4 hours (room temp)The MCR is significantly faster and more energy-efficient, avoiding the need for prolonged heating.[7]
Atom Economy ModerateHighMCRs are designed to incorporate the majority of atoms from the reactants into the final product, generating less waste.[6]
Procedural Simplicity Moderate (multi-step)High (one-pot)The one-pot nature of the MCR simplifies the experimental setup and reduces handling errors.
Substrate Scope High (Targeted)Moderate (Structurally diverse)The classical approach allows for precise control over the final structure. MCRs yield more complex, densely functionalized molecules which may or may not be the desired target.[6][7]
Green Chemistry Less Favorable (Heating, multi-step)More Favorable (RT, one-pot)MCRs align better with green chemistry principles due to lower energy use, higher atom economy, and procedural simplicity.

Trustworthiness: Self-Validating Systems & Bioactivity Context

Self-Validation: Each protocol is designed to be self-validating. In the classical synthesis, the successful formation of the pyrazole ring is confirmed by the disappearance of the diketone starting material on TLC and the appearance of a new, single product spot. The final structure is unequivocally confirmed by spectroscopic methods (NMR, MS), validating the reaction pathway. For the MCR, the precipitation of the product from the reaction mixture provides a strong indication of success, which is then confirmed by characterization.

Bioactivity Insights: The synthesized molecules are analogues of known bioactive compounds.

  • The product from the classical synthesis , 1-(3-methoxybenzyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a direct analogue of Celecoxib.[5][8] Celecoxib's activity stems from the trifluoromethyl group and the specific arrangement of the two aryl rings on the pyrazole core, which fit into the active site of the COX-2 enzyme. The novel analogue would be a prime candidate for screening as a COX-2 inhibitor to explore how the 3-methoxybenzyl group alters binding affinity and selectivity compared to the 4-sulfonamidophenyl group.

  • The MCR product , a pyrano[2,3-c]pyrazole, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[7] The dense functionalization (amino group, cyano group) provides multiple points for further chemical modification.

Conclusion for the Field Professional

This guide demonstrates that while the classical cyclocondensation reaction using this compound offers a reliable and structurally precise route to novel pyrazole-based drug analogues, modern multicomponent reactions present a compelling alternative.

  • For targeted synthesis and lead optimization , where precise structural analogues of a known pharmacophore are required, the classical approach remains superior due to its predictability and control.

  • For discovery chemistry and the rapid generation of diverse molecular libraries , the multicomponent reaction is the more efficient and environmentally benign choice . Its ability to create complex scaffolds in a single step from simple starting materials is invaluable for screening programs.

The selection of a synthetic strategy is not a matter of one-size-fits-all. A thorough understanding of the underlying chemical principles, as detailed in this guide, empowers the research scientist to make an informed decision that aligns with the specific objectives of their drug development program.

References

Safety Operating Guide

Proper Disposal Procedures for (3-Methoxybenzyl)hydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. (3-Methoxybenzyl)hydrazine and its derivatives, while valuable in synthetic chemistry, are members of the hydrazine family, a class of compounds known for potential reactivity and toxicity.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Our approach is grounded in the principle of "cradle-to-grave" waste management, as established by the Resource Conservation and Recovery Act (RCRA).[4] This ensures that hazardous waste is handled safely from its point of generation to its final disposal.[4]

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is essential. This dictates the necessary safety precautions.

1.1. Hazard Identification

This compound hydrochloride is classified with several hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[6]
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5][6]

Given its relation to hydrazine, it should be treated with additional caution as hydrazine itself is a suspected carcinogen, corrosive, and reactive.[2][3][8]

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound for disposal.[5][6][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles, and a face shield for larger quantities.[6]

  • Skin and Body Protection: A lab coat is required. For significant quantities or risk of splash, chemical-resistant aprons and sleeves should be used.[5][8]

  • Respiratory Protection: All handling of this compound, especially powdered forms, must occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for disposal is to never discard this compound down the drain or in regular trash.[5] It must be managed as hazardous waste and disposed of through an approved waste disposal plant.[5][7]

Step 1: Waste Segregation Immediately segregate waste containing this compound at the point of generation. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or metals, which can catalyze decomposition.[9]

Step 2: Container Selection Use a designated, leak-proof, and chemically compatible container for the waste. The container must have a secure, tightly-closing lid to prevent the release of vapors.[1][5]

Step 3: Accurate Labeling Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[2] The label must also include:

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant").[2]

  • The date accumulation started.

Step 4: Chemical Inactivation (For Dilute Aqueous Solutions Only) For very dilute aqueous waste streams, chemical inactivation can be considered as a pre-treatment step, but only by trained personnel following a validated and approved institutional protocol. Hydrazines can be oxidized to less harmful nitrogen gas and water.[3]

A common method involves the use of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[3][10][11]

Experimental Protocol: Example of Hydrazine Inactivation This is an illustrative protocol and must be adapted and validated according to your institution's safety guidelines and the specific concentration of your waste stream.

  • Preparation: Work in a chemical fume hood. Ensure all required PPE is worn.

  • Dilution: If necessary, dilute the hydrazine-containing waste with a large volume of water.

  • Neutralization (if acidic): Slowly add a dilute base (e.g., sodium bicarbonate) to neutralize any acid present.

  • Oxidation: Slowly add a dilute solution of sodium hypochlorite (household bleach) or hydrogen peroxide with stirring. The reaction can be exothermic, so the addition must be controlled.[3][10] The presence of Cu(II) ions can catalyze oxidation by hydrogen peroxide.[10][12]

  • Verification: Allow the reaction to complete. Test the solution to ensure the absence of hydrazine before proceeding with disposal as treated aqueous waste, according to institutional policy.

Step 5: Storage and Professional Disposal Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[5] This area should be away from heat, ignition sources, and incompatible materials.[5]

The final and most critical step is to arrange for pickup and disposal by a licensed hazardous waste management company.[2][13] Your institution's Environmental Health & Safety (EHS) department will manage this process.[2] Under EPA regulations, generators of hazardous waste are responsible for it until its final disposal.[4][13]

Part 3: Emergency Procedures

Spills:

  • Evacuate and secure the area to prevent entry.[1]

  • Remove all sources of ignition.[1][5]

  • For small spills, absorb the material with an inert, non-combustible absorbent like dry sand.[1] Do not use combustible materials like paper towels or sawdust. [1]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.[5]

Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[5][6]

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[5][6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

In all cases of exposure, show the Safety Data Sheet (SDS) to the medical personnel.[5][6]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposal Pathway start Identify this compound Waste haz_assess Perform Hazard Assessment (Review SDS) start->haz_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe spill Spill or Exposure Occurs haz_assess->spill Continuous Risk segregate Segregate Waste at Point of Generation ppe->segregate container Select & Prepare Approved Hazardous Waste Container segregate->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs disposal Final Disposal at Approved Waste Management Facility ehs->disposal emergency_proc Follow Emergency Procedures (Spill Cleanup / First Aid) spill->emergency_proc Activate

References

Comprehensive Safety and Handling Guide for (3-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of (3-Methoxybenzyl)hydrazine and its common salt form, this compound hydrochloride. As a member of the hydrazine family, this compound warrants careful and informed handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and to build a culture of safety and trust.

Hazard Assessment and Mechanistic Understanding

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Hydrazine derivatives are known for their acute toxicity, corrosive properties, and potential carcinogenicity.[4] The reactivity of the hydrazine functional group (-NHNH2) is the basis for both its utility in chemical synthesis and its hazardous properties. It can act as a reducing agent and is incompatible with strong oxidizing agents and acids.[5][6]

Immediate Health Effects of Exposure:

  • Inhalation: May cause irritation to the respiratory tract.[1] Symptoms of exposure to hydrazines, in general, can include dizziness, headache, nausea, and in severe cases, pulmonary edema.[4]

  • Skin Contact: Causes skin irritation.[1] Prolonged contact can lead to more severe damage.

  • Eye Contact: Causes serious eye irritation.[1] Immediate and thorough rinsing is critical to prevent lasting damage.

  • Ingestion: Harmful if swallowed.[1] Do not induce vomiting; seek immediate medical attention.[7]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to foster a deeper understanding of the safety measures.

Protection Type Specific PPE Recommendation Rationale and Expert Insight
Hand Protection Nitrile or Neoprene gloves.[4][5]Provides a chemical-resistant barrier to prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart for the specific chemical.
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a high splash risk.
Body Protection Flame-resistant laboratory coat.[4]Protects against splashes and minimizes skin exposure. Flame resistance is an added precaution due to the flammable nature of some hydrazines.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.[5][8]To be used when engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits, or during a spill response.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][7][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10] It is advisable to store it under refrigeration and an inert atmosphere to maintain stability.[3][7]

  • Incompatibilities: Keep away from sources of ignition, heat, and sparks.[5] Store separately from oxidizing agents and strong acids to prevent vigorous, potentially explosive reactions.[5][6]

  • Quantities: Only work with the smallest quantities necessary for the experiment to minimize the potential impact of a spill or other incident.

  • Preparation: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.

  • Dispensing: Carefully open the container. Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the solid material. Avoid creating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Emergency and Disposal Plan

Proactive planning for emergencies is a critical component of laboratory safety.

The appropriate response to a spill depends on its scale.

  • Minor Spill (Contained within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[7]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate: Immediately evacuate the area.[4]

    • Alert: Notify your supervisor and the institution's environmental health and safety (EHS) office.

    • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

    • Do Not Attempt to Clean: Await the arrival of trained emergency responders.[4]

The following diagram illustrates the decision-making process for a chemical spill.

Spill_Response_Workflow Start Chemical Spill Occurs Assess_Spill Assess Spill Size and Location Start->Assess_Spill Is_Minor Is the spill minor and contained in a fume hood? Assess_Spill->Is_Minor Minor_Spill_Response Minor Spill Response: 1. Alert personnel. 2. Absorb with inert material. 3. Collect for disposal. 4. Decontaminate. Is_Minor->Minor_Spill_Response Yes Major_Spill_Response Major Spill Response: 1. Evacuate the area. 2. Alert supervisor and EHS. 3. Isolate the area. 4. Await emergency responders. Is_Minor->Major_Spill_Response No End Spill Managed Minor_Spill_Response->End Major_Spill_Response->End

Caption: Chemical Spill Response Workflow

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[4]

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][10] A potential method for the destruction of hydrazine waste is through oxidation with a dilute hypochlorite solution.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxybenzyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(3-Methoxybenzyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.